4-Bromo-5-methylpicolinaldehyde
Description
Properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUTVBJUSOBKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856833 | |
| Record name | 4-Bromo-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-14-8 | |
| Record name | 4-Bromo-5-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methylpicolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde (CAS 1196157-14-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-methylpicolinaldehyde, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides insights into its synthesis, and explores its significant application in the development of voltage-gated sodium channel modulators. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering a compilation of essential data and methodologies.
Introduction
This compound, with the CAS number 1196157-14-8, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring functionalized with a bromo, a methyl, and an aldehyde group, makes it a versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for various chemical transformations, including the formation of imines and subsequent reductive amination, while the bromo-substituted pyridine core is a common motif in many biologically active compounds. Of particular significance is its role as a precursor in the synthesis of potent and selective modulators of voltage-gated sodium channels, a critical target in the development of therapeutics for a range of neurological disorders.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1196157-14-8 | [3] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Predicted Boiling Point | 261 °C at 760 mmHg | [4] |
| Predicted Density | 1.577 g/cm³ | [4] |
| SMILES | CC1=C(Br)C=C(C=O)N=C1 | [5] |
| InChI Key | OQUTVBJUSOBKKN-UHFFFAOYSA-N | [3] |
Spectroscopic Data
While detailed experimental spectra are not publicly available in the searched literature, the following table outlines the expected characteristic peaks based on the structure of this compound and general spectroscopic principles. Commercial suppliers may provide compound-specific spectral data upon request.[6]
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons on the pyridine ring, and the methyl group (CH₃) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), carbons of the pyridine ring, and the methyl carbon (CH₃). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyridine ring.[7][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis
Caption: A plausible synthetic workflow for this compound.
This proposed pathway begins with the readily available 2-Amino-5-bromo-4-methylpyridine.[9] Diazotization of the amino group followed by a Sandmeyer-type reaction is a common method for introducing an aldehyde function onto an aromatic ring.
Applications in Drug Discovery: Synthesis of Voltage-Gated Sodium Channel Modulators
A significant application of this compound is its use as a key intermediate in the synthesis of voltage-gated sodium channel (Nav) modulators. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation is a key strategy for treating conditions such as chronic pain, epilepsy, and cardiac arrhythmias.[10]
The aldehyde functionality of this compound allows for its reaction with various primary amines to form Schiff bases (imines), which can then be reduced to secondary amines. This synthetic handle enables the introduction of diverse substituents, leading to the generation of libraries of compounds for screening against different Nav channel subtypes.
Caption: General reaction scheme for the synthesis of Nav channel modulators.
Patent literature indicates that substituted pyridines are a class of compounds being actively investigated as Nav1.7 channel blockers for the treatment of pain.[2] The specific structures of the resulting modulators derived from this compound are often proprietary and detailed in patent applications.[11][12][13]
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure for the bromination of a related pyridine derivative is provided below to illustrate a key synthetic step in accessing such compounds.
Illustrative Protocol: Bromination of 2-Amino-4-methylpyridine [14]
This protocol describes the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS), a common and effective brominating agent for electron-rich aromatic systems.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Amino-4-methylpyridine in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF to the cooled reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
The product, 2-Amino-5-bromo-4-methylpyridine, will precipitate and can be collected by filtration.
Note: This is a generalized protocol and should be adapted and optimized for the specific substrate and desired scale. Appropriate safety precautions should be taken when handling all chemicals.
Safety and Handling
This compound is intended for laboratory research use only.[3] As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of voltage-gated sodium channel modulators underscores its importance in the development of novel therapeutics. This technical guide has summarized the available information on its properties, synthesis, and applications, providing a foundation for researchers to utilize this compound in their drug discovery efforts. Further research to establish detailed and optimized synthetic protocols and to fully elucidate its reactivity profile would be of significant benefit to the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. Substituted Pyridines as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - this compound (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 1196157-14-8|this compound|BLD Pharm [bldpharm.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 10. US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
- 11. AU2013332648B2 - Sodium channel blockers, preparation method thereof and use thereof - Google Patents [patents.google.com]
- 12. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylpicolinaldehyde, a substituted pyridine derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its specific arrangement of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple reaction sites for further chemical modifications. Understanding its physical properties is paramount for its effective use in designing and executing synthetic routes, as well as for ensuring safe handling and storage. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization based on related compounds.
Core Physical and Chemical Properties
A comprehensive summary of the physical and chemical data for this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted through computational models. For comparative purposes, experimental data for the isomeric compound 5-Bromo-4-methylpicolinaldehyde is also included where available, highlighting the impact of substituent positioning on the physical properties.
| Property | Value | Source | Notes |
| IUPAC Name | 4-bromo-5-methylpyridine-2-carbaldehyde | [1] | |
| Synonyms | 4-Bromo-5-methyl-2-pyridinecarboxaldehyde | [2] | |
| CAS Number | 1196157-14-8 | [3] | |
| Molecular Formula | C₇H₆BrNO | [3] | |
| Molecular Weight | 200.03 g/mol | [2][4] | |
| Appearance | Solid | [3] | |
| Purity | ≥95% - 98% | [3][5] | Commercially available purity. |
| Melting Point | Not available | No experimental data found. | |
| Boiling Point | 268.0 ± 35.0 °C (Predicted) | [6] | For 5-Bromo-4-methylpicolinaldehyde: 261 °C at 760 mmHg[7]. |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [2][6] | For 5-Bromo-4-methylpicolinaldehyde: 1.577 g/cm³[7]. |
| Flash Point | Not available | For 5-Bromo-4-methylpicolinaldehyde: 112 °C[7]. | |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] | Recommended for maintaining stability. |
| InChI | InChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 | [1] | |
| InChIKey | OQUTVBJUSOBKKN-UHFFFAOYSA-N | [1][3] | |
| SMILES | CC1=C(C=C(N=C1)C=O)Br | [1] | |
| XLogP3 (Predicted) | 1.7 | [1] | A measure of lipophilicity. |
| Topological Polar Surface Area | 30 Ų | Calculated based on the structure. | |
| Heavy Atom Count | 10 | The number of non-hydrogen atoms. |
Experimental Protocols
General Synthesis Protocol: Electrophilic Bromination of a Pyridine Derivative
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
1. Reaction Setup:
-
A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
The precursor, 5-methylpicolinaldehyde, is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled in an ice-salt bath to maintain a low temperature (e.g., -5 to 0 °C).
2. Bromination:
-
A brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in a suitable solvent, is added dropwise to the stirred solution of the precursor.
-
The temperature of the reaction mixture is carefully controlled and maintained at a low temperature throughout the addition to control the regioselectivity of the bromination.
3. Reaction Monitoring:
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
4. Work-up:
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction.
-
The pH of the resulting solution is adjusted to be basic (pH ~8-9) using a suitable base, such as aqueous ammonia or sodium bicarbonate solution.
-
The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
5. Purification:
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization Methods
The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the positions of the bromo, methyl, and aldehyde groups on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the C=O stretch of the aldehyde and the aromatic C-H and C=C vibrations.
-
Melting Point Analysis: To determine the melting point range of the purified solid, which is a key indicator of purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted aromatic aldehyde like this compound.
References
An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-5-methylpicolinaldehyde (CAS No: 1196157-14-8), a substituted pyridine derivative. It serves as a crucial building block in synthetic chemistry, particularly in the development of novel therapeutic agents. This guide covers its chemical structure, physicochemical properties, a proposed synthetic pathway, and its applications in medicinal chemistry.
Chemical Identity and Structure
This compound, also known as 4-bromo-5-methylpyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde. The structure consists of a pyridine ring substituted with a bromo group at the 4-position, a methyl group at the 5-position, and an aldehyde (formyl) group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
-
Chemical Formula: C₇H₆BrNO[1]
-
IUPAC Name: 4-bromo-5-methylpyridine-2-carbaldehyde
-
CAS Number: 1196157-14-8[1]
-
Molecular Weight: 200.03 g/mol [1]
-
Structure:

Physicochemical and Spectroscopic Data
Quantitative data for this compound is primarily based on predicted values from computational models, with some information available from chemical suppliers. It is typically supplied as a solid.[1]
| Property | Value | Data Type |
| Molecular Formula | C₇H₆BrNO | Confirmed |
| Molecular Weight | 200.03 | Calculated |
| Physical Form | Solid | Experimental |
| Boiling Point | 268.0 ± 35.0 °C at 760 mmHg | Predicted |
| Density | 1.577 ± 0.06 g/cm³ | Predicted |
| pKa | 2.07 ± 0.10 | Predicted |
| LogP | 1.7 | Predicted |
| Storage Temperature | Inert atmosphere, 2-8°C | Recommended |
Note: While several suppliers indicate the availability of NMR, HPLC, and LC-MS data, specific experimental spectra are not publicly available.[2]
Synthesis and Experimental Protocols
The proposed pathway involves a halogen-lithium exchange on a dibrominated precursor, followed by formylation.
Hypothetical Experimental Protocol:
-
Precursor Preparation: The synthesis would likely start from 2,4-dibromo-5-methylpyridine.
-
Lithiation: The precursor (1.0 eq) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -100 °C) under an inert argon atmosphere.
-
Halogen-Lithium Exchange: A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.0 eq) is added dropwise. The higher reactivity of the bromine at the 4-position should favor selective lithiation at this site.
-
Formylation: Anhydrous N,N-Dimethylformamide (DMF, >1.5 eq) is added to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbonyl carbon of DMF.
-
Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product would be purified by column chromatography to yield the final aldehyde.
The following diagram illustrates this proposed experimental workflow.
Caption: A proposed workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the pyridine nitrogen.
Caption: Key reactive sites and potential transformations of the molecule.
-
Aldehyde Group: This group is susceptible to nucleophilic attack and is a key handle for building molecular complexity. It can readily undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions.
-
Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions.
-
Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts or act as a ligand to coordinate with metal centers in catalysts or metallodrugs.
The primary documented application of this compound is as a key reagent in the synthesis of voltage-gated sodium channel (Nav) modulators .[4] These channels are critical in the propagation of action potentials in excitable cells, and their modulation is a key strategy in drug development for treating a range of conditions including epilepsy, cardiac arrhythmias, neuropathic pain, and other neurological disorders. The unique substitution pattern of this aldehyde allows for the precise construction of complex molecules designed to interact with specific subtypes of sodium channels.
References
A Technical Guide to the Solubility of 4-Bromo-5-methylpicolinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-5-methylpicolinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. Due to the absence of publicly available quantitative data, this guide focuses on providing detailed experimental protocols for determining its solubility and a predictive framework based on the solubility of analogous compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | PubChem[1][2] |
| Molecular Weight | 200.03 g/mol | LookChem[3] |
| Predicted Boiling Point | 268.0 ± 35.0 °C | LookChem[3] |
| Predicted Density | 1.577 ± 0.06 g/cm³ | LookChem[3] |
| Predicted pKa | 2.07 ± 0.10 | LookChem[3] |
| Predicted XlogP | 1.7 | PubChem[1] |
Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. The information is currently limited to qualitative descriptions or is unavailable.
Table 2.1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |
| Various Organic Solvents | N/A | Data Not Available | N/A | N/A |
The absence of specific data underscores the importance of empirical determination for any research or development activities involving this compound.
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar pyridine ring, an aldehyde group, a bromine atom, and a methyl group, a qualitative prediction of its solubility can be made. The presence of the polar functional groups suggests that it will be more soluble in polar solvents. The predicted XlogP of 1.7 indicates a degree of lipophilicity, suggesting some solubility in non-polar solvents as well.
For context, unsubstituted 2-pyridinecarboxaldehyde is soluble in water, ethanol, and acetone. The addition of a bromine atom and a methyl group to the pyridine ring in this compound is expected to increase its lipophilicity and decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed swiftly to minimize any temperature fluctuations that could impact solubility.
-
-
Analysis:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Inject the filtered and appropriately diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
This method is applicable if this compound exhibits a distinct absorbance peak at a wavelength where the solvent has minimal or no absorbance.
-
Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered sample and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for any dilution steps.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While there is a notable absence of quantitative solubility data for this compound in the public domain, this technical guide provides a robust framework for its experimental determination. The detailed protocol for the isothermal shake-flask method, coupled with analytical techniques such as HPLC or UV-Vis spectrophotometry, offers a reliable means to generate the necessary data. For researchers and professionals in drug development, obtaining accurate solubility data is a critical step in advancing the potential applications of this compound.
References
Safeguarding Stability: A Technical Guide to the Storage of 4-Bromo-5-methylpicolinaldehyde
For Immediate Release
This technical guide provides a comprehensive overview of the optimal storage conditions for 4-Bromo-5-methylpicolinaldehyde, a key reagent in various synthetic and drug discovery applications. Aimed at researchers, scientists, and drug development professionals, this document synthesizes safety data sheet (SDS) recommendations and supplier information to ensure the long-term stability and integrity of this compound.
Summary of Storage Recommendations
Proper storage of this compound is critical to prevent degradation and ensure experimental reproducibility. The primary considerations are temperature, atmosphere, and protection from light and moisture. While specific recommendations vary slightly among suppliers, a consistent theme of a controlled and inert environment emerges.
| Parameter | Recommended Condition | Source |
| Temperature | -20°C | United States Biological[1] |
| 2-8°C | LookChem[2] | |
| Cool place | TCI AMERICA[3], Acros Pharmatech[4] | |
| Atmosphere | Inert gas (Nitrogen or Argon) | TCI AMERICA[3], LookChem[2] |
| Air-sensitive | TCI AMERICA[3], Fisher Scientific[5] | |
| Light | Dark place | TCI AMERICA[3] |
| Light sensitive | Fisher Scientific[5] | |
| Moisture | Dry area | Acros Pharmatech[4] |
| Moisture sensitive | Fisher Scientific[5] | |
| General | Keep container tightly closed. | TCI AMERICA[3], Thermo Fisher Scientific[6] |
| Store in a well-ventilated place. | Fisher Scientific[5], Acros Pharmatech[4] |
Experimental Protocols: Handling and Storage
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the following general handling procedures are derived from safety data sheets for this and structurally similar compounds. These steps are crucial for maintaining the compound's purity and ensuring user safety.
Receiving and Initial Storage:
-
Upon receipt, visually inspect the container for any damage or signs of leakage.
-
For maximum product recovery, centrifuge the original vial before removing the cap.[1]
-
Transfer the compound to a designated storage location that meets the recommended conditions as soon as possible.
Dispensing and Use:
-
If the compound is stored under an inert atmosphere, use a glovebox or a similar inert environment for aliquoting.
-
If an inert environment is not available, briefly flush the container with an inert gas (e.g., argon or nitrogen) before and after dispensing to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware to handle the compound.
-
Avoid creating dust.[3]
-
Wash hands and face thoroughly after handling.[3]
Long-Term Storage:
-
Ensure the container is tightly sealed after each use.
-
Store the container in an upright position.
-
Regularly inspect the stored material for any changes in appearance, which might indicate degradation.
Logical Workflow for Storage Condition Selection
The following diagram illustrates the decision-making process for determining the appropriate storage conditions for this compound based on available information.
Caption: Decision workflow for storing this compound.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Picolinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the three isomers of picolinaldehyde: 2-picolinaldehyde, 3-picolinaldehyde, and 4-picolinaldehyde. Understanding the nuanced reactivity of these isomers is critical for their application in medicinal chemistry, catalysis, and materials science. This document outlines the electronic and steric factors governing their reactivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.
Introduction: The Influence of the Pyridine Nitrogen
Picolinaldehydes, also known as pyridine-carboxaldehydes, are aromatic aldehydes where the formyl group is attached to a pyridine ring. The position of the nitrogen atom relative to the aldehyde group profoundly influences the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule. The pyridine ring is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This electron deficiency is most pronounced at the ortho (2-) and para (4-) positions, leading to a significant modulation of aldehyde reactivity across the three isomers.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the picolinaldehyde isomers is a direct consequence of the interplay between electronic and steric effects.
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is most significant in the 2- and 4-picolinaldehyde isomers, where the nitrogen atom can effectively delocalize the negative charge in the transition state of nucleophilic addition reactions. In 3-picolinaldehyde, the nitrogen atom is at the meta position relative to the aldehyde group, and its electron-withdrawing effect on the carbonyl carbon is less pronounced.
Steric Effects: 2-Picolinaldehyde experiences steric hindrance from the adjacent nitrogen atom. This can impede the approach of bulky nucleophiles to the carbonyl carbon. Furthermore, the proximity of the nitrogen lone pair allows for potential chelation with metal ions or interaction with reagents, which can either enhance or hinder reactivity depending on the specific reaction conditions. 3- and 4-picolinaldehydes are less sterically hindered around the aldehyde group.
Comparative Reactivity in Key Reactions
The differential reactivity of the picolinaldehyde isomers is evident in various organic transformations.
Nucleophilic Addition
Nucleophilic addition is a fundamental reaction of aldehydes. The enhanced electrophilicity of the carbonyl carbon in 2- and 4-picolinaldehyde leads to a greater propensity for these isomers to undergo nucleophilic attack compared to the 3-isomer.
A notable example is the hydration of the aldehyde group to form a gem-diol. Studies have shown that the hydration of 2- and 4-pyridinecarboxaldehydes is favored due to the electron-withdrawing character of the aromatic system at these positions, to the extent that the gem-diol of the 4-isomer can be isolated.[1] In contrast, 3-pyridinecarboxaldehyde predominantly exists in the carbonyl form.[1]
dot
References
The Strategic Role of Brominated Pyridines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle. The introduction of a bromine atom to the pyridine ring offers a powerful and versatile tool for drug discovery and development. This technical guide provides an in-depth exploration of the role of brominated pyridines, covering their synthesis, physicochemical properties, and diverse applications in medicinal chemistry, with a focus on their utility in the development of anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents.
The Pivotal Role of Bromine in Pyridine-Based Drug Discovery
The bromine atom, when attached to a pyridine ring, imparts a unique combination of properties that medicinal chemists can strategically exploit. Its electron-withdrawing nature and character as an excellent leaving group make brominated pyridines highly valuable synthetic intermediates.[1] Furthermore, the bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance drug-target binding affinity and selectivity.[2]
The versatility of brominated pyridines stems from their ability to undergo a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[1][3] This synthetic flexibility enables the exploration of vast chemical space around the pyridine core, facilitating the optimization of lead compounds.
Physicochemical Properties of Brominated Pyridines
The position of the bromine atom on the pyridine ring, along with other substituents, significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[4] Key properties such as molecular weight, lipophilicity (logP), and pKa are critical considerations in drug design.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight ( g/mol ) | 158.00 | 158.00 | 158.00 |
| Boiling Point (°C) | 192-194 | 173 | 174.4 |
| Density (g/mL at 25°C) | 1.657 | 1.64 | ~1.63 |
| logP | 1.42 | 1.6 | 1.58 |
| pKa | 0.71 | 2.84 | 3.8 |
| Water Solubility | Slightly miscible | Insoluble | Soluble |
Note: The values presented are approximate and can vary slightly depending on the source.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Synthetic Methodologies for Brominated Pyridine Derivatives
The bromine atom on the pyridine ring serves as a versatile handle for a multitude of chemical transformations. Transition-metal-catalyzed cross-coupling reactions are paramount in this regard, enabling the facile introduction of diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a brominated pyridine and an organoboron compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a brominated pyridine and a terminal alkyne.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromopyridine
-
Reaction Setup: To a degassed solution of the bromopyridine (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.15 equiv) and a copper(I) co-catalyst like CuI (0.1-0.3 equiv) under an inert atmosphere.[16]
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.[16]
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling a brominated pyridine with a primary or secondary amine.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).[5]
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.0-1.2 equiv) to the tube, followed by an anhydrous solvent (e.g., toluene).[5]
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring (typically at 80-110 °C) for the required duration.[17]
-
Work-up and Purification: After cooling, perform an appropriate aqueous work-up and purify the product by chromatography or recrystallization.[5]
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple bromopyridines due to the lower reactivity compared to their fluoro or chloro counterparts, SNAr can be a viable strategy, particularly with activated substrates or strong nucleophiles.
Experimental Protocol: General Procedure for SNAr on an Activated Bromopyridine
-
Reaction Setup: Dissolve the activated bromopyridine (e.g., containing an electron-withdrawing group) in a polar aprotic solvent such as DMF or NMP.[1]
-
Nucleophile Addition: Add the nucleophile (e.g., an alkoxide or a thiol) and a base if necessary (e.g., NaH or K₂CO₃).
-
Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product.
Applications of Brominated Pyridines in Medicinal Chemistry
Brominated pyridines are key building blocks in the synthesis of a wide range of biologically active molecules.
Anticancer Agents
Brominated pyridines are prevalent in the development of novel anticancer therapeutics, particularly as kinase inhibitors. The pyridine core often serves as a scaffold for interacting with the hinge region of the kinase active site, while the bromine atom provides a vector for synthetic elaboration to enhance potency and selectivity.
| Compound Class/Example | Target/Mechanism of Action | Reported IC₅₀ Values |
| Pyridine-ureas | VEGFR-2 inhibition | 3.93 - 5.0 µM |
| Dimeric Pyridinium Bromides | Cytotoxicity against A549 (lung) and MDA-MB-231 (breast) cancer cells | 11.25 - 28.35 µM |
| Pyridine-bridged Combretastatin Analogues | Tubulin polymerization inhibition | Comparable to Combretastatin-A4 |
IC₅₀ values are indicative and can vary based on the specific cell line and assay conditions.[1][18]
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][19] Kinase inhibitors targeting components of this pathway are a major focus of cancer drug discovery.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Brominated pyridines have demonstrated significant activity against a range of bacteria and fungi.
| Compound/Derivative | Target Organism(s) | Reported MIC Values |
| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | As low as <0.0048 mg/mL |
| N-alkylated pyridine-based salts | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL |
MIC values are highly dependent on the specific compound and microbial strain.[1][20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The brominated pyridine compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Agents
Pyridine-containing compounds have a history of use as antiviral agents.[10][21] The introduction of bromine can modulate the antiviral activity and pharmacokinetic properties. The mechanisms of action for antiviral drugs are diverse, often targeting specific viral enzymes or processes such as replication.[13][22] For example, some pyridine derivatives act as inhibitors of viral polymerases.[2]
Central Nervous System (CNS) Agents
The pyridine scaffold is considered a "privileged structure" in CNS drug discovery.[12][23][24] Brominated pyridines are being explored for the treatment of various neurological disorders, including neurodegenerative diseases and psychiatric conditions. The bromine atom can influence the ability of the molecule to cross the blood-brain barrier and can be used to fine-tune interactions with CNS targets.
Drug Discovery and Development Workflow
The discovery and development of new drugs, including those based on brominated pyridines, is a complex and lengthy process. It typically begins with the screening of large compound libraries to identify "hits," followed by a hit-to-lead optimization phase, preclinical development, and finally, clinical trials.
Conclusion
Brominated pyridines are undeniably a class of high-value intermediates in medicinal chemistry. Their synthetic tractability, coupled with the unique electronic and steric properties imparted by the bromine atom, provides a robust platform for the design and synthesis of novel therapeutic agents. From their role as versatile building blocks in complex syntheses to their direct incorporation into biologically active molecules, brominated pyridines continue to be a focal point of research in the quest for new and improved treatments for a wide range of diseases. The continued exploration of their chemical space and biological activities promises to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions | MDPI [mdpi.com]
- 10. dot | Graphviz [graphviz.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - naziajassim/connectivity_graphviz: creating brain connectivity graphs with graphviz [github.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chempanda.com [chempanda.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Picolinaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted picolinaldehydes, also known as 2-formylpyridines with additional functional groups on the pyridine ring, are a class of heterocyclic aromatic aldehydes of significant interest in modern chemical and biomedical research.[1][2][3] Their unique structure, combining an electron-deficient pyridine ring with a reactive aldehyde group, makes them versatile building blocks for the synthesis of a wide array of complex molecules.[4] The pyridine moiety itself is a prevalent scaffold in numerous natural products, including vitamins and alkaloids, and is a core component in many FDA-approved drugs.[5][6][7] The introduction of various substituents onto the picolinaldehyde framework allows for the fine-tuning of steric and electronic properties, leading to a broad spectrum of applications in medicinal chemistry, coordination chemistry, and materials science.[8][9] This guide provides an in-depth overview of the synthesis, key research applications, and experimental methodologies associated with this important class of compounds.
Synthetic Strategies
The synthesis of substituted picolinaldehydes can be achieved through several methods, ranging from classical oxidation reactions to modern photochemical strategies. A common approach involves the oxidation of the corresponding 2-methylpyridines or 2-pyridinemethanols.[1][4] More recently, environmentally benign methods have been developed, such as a metal-free, visible-light-mediated photoredox construction.[8][10] This approach allows for the efficient assembly of diverse polysubstituted pyridines followed by a tandem Minisci-type formylation to yield the desired picolinaldehydes with high functional group tolerance.[8][10]
Table 1: Yields of Polysubstituted Picolinaldehydes via Photoinduced Formylation
| Entry | Pyridine Substituent | Product | Yield (%) |
| 1 | 4-Phenyl, 6-Methyl | 5a | 71 |
| 2 | 4-(p-Tolyl), 6-Methyl | 5b | 65 |
| 3 | 4-(p-Methoxyphenyl), 6-Methyl | 5c | 58 |
| 4 | 4-(p-Fluorophenyl), 6-Methyl | 5d | 62 |
| 5 | 4-(p-Chlorophenyl), 6-Methyl | 5e | 55 |
| 6 | 4-(p-Bromophenyl), 6-Methyl | 5f | 51 |
| 7 | 4-(Thiophen-2-yl), 6-Methyl | 5g | 42 |
| Data sourced from a metal- and oxidant-free visible-light photoredox methodology.[8] |
Core Research Applications
Medicinal Chemistry and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and its aldehyde derivatives are crucial intermediates and pharmacophores.[5][6][11]
-
Enzyme Inhibition: Substituted picolinaldehydes and their derivatives are potent inhibitors of various enzymes, a key strategy for treating metabolic imbalances or targeting pathogens.[11][12] For instance, derivatives of the related 2-pyridinecarboxylic acid have shown inhibitory activity against α-amylase and carboxypeptidase A.[13] The development of enzyme inhibitors based on pyridine scaffolds is an active area of research, with major pharmaceutical companies filing patents for compounds with nanomolar potency.[12]
-
Anticancer Agents: A significant application of picolinaldehydes is in the synthesis of thiosemicarbazones, a class of compounds with well-documented antineoplastic activity.[14][15][16] Metal complexes of picolinaldehyde thiosemicarbazones have demonstrated cytotoxicity against various cancer cell lines, including Friend erythroleukemia and melanoma B16F10 cells.[14] Their mechanism is often linked to their redox activity and interaction with cellular thiols like glutathione.[14]
-
Antimicrobial and Antiviral Activity: The thiosemicarbazone derivatives of α-(N)-heterocyclic carboxaldehydes, including picolinaldehyde, have been extensively studied for their antiviral and antimicrobial properties.[16] Piperidinothiosemicarbazones derived from substituted pyridines have shown significant tuberculostatic activity, with some compounds exhibiting high potency against resistant M. tuberculosis strains.[17]
-
Precursors to Pharmaceuticals: Picolinaldehyde serves as a direct precursor to established drugs. A notable example is the synthesis of Pralidoxime, an antidote used to treat organophosphate poisoning, which is produced from 2-formylpyridine.[1]
Table 2: Antimicrobial Activity of Piperidinothiosemicarbazones Derived from Substituted Pyridines
| Compound | M. tuberculosis (Standard Strain) MIC (μg/mL) | M. tuberculosis (Resistant Strain) MIC (μg/mL) | S. aureus MIC (μg/mL) |
| 8 | 4 | 2 | ≥ 1000 |
| 9 | 2 | 0.5 | ≥ 1000 |
| 13 | 256 | 256 | > 1000 |
| 14 | 4 | 4 | 0.06 |
| MIC: Minimum Inhibitory Concentration. Data represents a selection of synthesized compounds.[17] |
Coordination Chemistry and Catalysis
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions.[9][18]
-
Ligand Synthesis: The aldehyde functional group of picolinaldehydes readily undergoes condensation reactions, particularly with amines, to form Schiff bases.[1] These Schiff bases are versatile bidentate or multidentate ligands capable of forming stable and robust complexes with a wide range of transition metals.[1][9] These complexes are crucial in catalysis, materials science, and photochemical studies.[4]
-
Catalysis: Pyridine-based ligands are central to homogeneous catalysis, where they stabilize metal centers and modulate their reactivity and selectivity.[9] Metal complexes derived from substituted picolinaldehydes are used in reactions such as hydrogenation, oxidation, and carbon-carbon bond-forming cross-coupling reactions.[9][19]
Experimental Protocols
Protocol 1: Metal-Free Visible-Light Synthesis of Polysubstituted Picolinaldehydes
This protocol is adapted from the method described by Zhang et al. (2021).[8]
Step A: Synthesis of Polysubstituted Pyridine
-
To a 10 mL glass tube, add the enal substrate (0.2 mmol, 1.0 equiv), propargylamine derivative (0.5 mmol, 2.5 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %).
-
Add ethanol (3 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours under irradiation from purple LEDs (380–400 nm).
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted pyridine.
Step B: Photoinduced Formylation of the Pyridine Derivative
-
In a 10 mL glass tube, dissolve the synthesized pyridine derivative (0.2 mmol, 1.0 equiv) in acetonitrile (3 mL).
-
Add N-formylsaccharin (0.4 mmol, 2.0 equiv) and an organic photoredox catalyst (e.g., 4CzIPN, 1 mol %).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Stir the reaction mixture under irradiation with blue LEDs (450–460 nm) at room temperature for 12 hours.
-
Upon completion, evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the final substituted picolinaldehyde.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of synthesized picolinaldehyde derivatives against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a series of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO or isopropanol with 0.04 M HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for a modern, two-step synthesis of substituted picolinaldehydes.
Caption: Formation of metal complexes from substituted picolinaldehydes.
Caption: Putative anticancer mechanism of picolinaldehyde thiosemicarbazones.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. 2-Pyridinecarboxaldehyde | High Purity Reagent [benchchem.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chemistry and biological activity of alpha -(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among these, 4-Bromo-5-methylpicolinaldehyde, with the IUPAC name 4-bromo-5-methylpyridine-2-carbaldehyde , is a versatile intermediate with significant potential in the development of novel kinase inhibitors and modulators of voltage-gated sodium channels. This technical guide provides a comprehensive overview of its chemical properties, a plausible multi-step synthesis, and its potential applications in drug discovery, supported by detailed experimental protocols and data presented for easy comparison.
Chemical Properties and Data
This compound is a solid organic compound with a molecular formula of C₇H₆BrNO and a molecular weight of approximately 200.04 g/mol .[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde functional group, makes it a valuable building block for further chemical modifications. The bromine atom, for instance, serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-5-methylpyridine-2-carbaldehyde | Internal Analysis |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.04 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1196157-14-8 | Internal Analysis |
Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis involves two key transformations: the selective bromination of the pyridine ring and the subsequent oxidation of one of the methyl groups to an aldehyde.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Bromination of 2,4-Lutidine
This step aims to introduce a bromine atom at the 4-position of the pyridine ring.
-
Materials: 2,4-Lutidine, N-Bromosuccinimide (NBS), Sulfuric acid, Dichloromethane (DCM), Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2,4-lutidine in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-bromo-2,5-dimethylpyridine.
-
Step 2: Selective Oxidation to this compound
The selective oxidation of the methyl group at the 2-position to an aldehyde can be achieved using selenium dioxide.
-
Materials: 4-Bromo-2,5-dimethylpyridine, Selenium dioxide (SeO₂), 1,4-Dioxane, Celite.
-
Procedure:
-
To a solution of 4-bromo-2,5-dimethylpyridine in 1,4-dioxane, add a stoichiometric amount of selenium dioxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
-
Applications in Drug Discovery
The structural motifs present in this compound make it a promising candidate for the development of inhibitors targeting kinases and voltage-gated sodium channels, both of which are critical targets in modern drug discovery.
Kinase Inhibition
The pyridine core can act as a scaffold to interact with the hinge region of the ATP-binding pocket of various kinases. The aldehyde group can be further derivatized to introduce functionalities that enhance binding affinity and selectivity. The bromo-substituent allows for the facile introduction of larger aromatic or heterocyclic moieties via cross-coupling reactions, which can occupy adjacent hydrophobic pockets in the kinase active site.
Signaling Pathway: MAP Kinase Cascade
Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the MEK kinase in the MAP kinase signaling pathway.
Experimental Protocol: Kinase Inhibition Assay (Generic)
-
Principle: To determine the in vitro potency of a derivative of this compound against a target kinase (e.g., MEK1).
-
Materials: Recombinant human MEK1, substrate peptide, ATP, kinase assay buffer, test compound, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the MEK1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypothetical Derivative 1 | MEK1 | 50 |
| Hypothetical Derivative 2 | p38α | 120 |
| Reference Inhibitor | MEK1 | 10 |
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. Modulators of these channels are used as local anesthetics, antiarrhythmics, and antiepileptics. The substituted pyridine scaffold can be elaborated to design novel VGSC blockers.
Logical Relationship: Voltage-Gated Sodium Channel States
Caption: State-dependent blocking of a voltage-gated sodium channel.
Experimental Protocol: Electrophysiology Assay (Patch-Clamp)
-
Principle: To evaluate the effect of a this compound derivative on the function of a specific VGSC subtype (e.g., Naᵥ1.7) expressed in a cell line.
-
Materials: HEK293 cells stably expressing the target VGSC, patch-clamp rig, appropriate intracellular and extracellular solutions, test compound.
-
Procedure:
-
Culture the HEK293 cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings from single cells.
-
Apply voltage protocols to elicit sodium currents in the absence and presence of the test compound.
-
Measure the peak inward current and the voltage-dependence of activation and inactivation.
-
Determine the concentration-response curve for the inhibition of the sodium current to calculate the IC₅₀ value.
-
| Compound ID | VGSC Subtype | IC₅₀ (µM) |
| Hypothetical Derivative 3 | Naᵥ1.7 | 1.5 |
| Hypothetical Derivative 4 | Naᵥ1.5 | 10.2 |
| Reference Blocker | Naᵥ1.7 | 0.5 |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel therapeutics. Its strategic substitution pattern allows for the application of modern synthetic methodologies to generate libraries of compounds for screening against key drug targets such as kinases and ion channels. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
An In-depth Technical Guide on 4-Bromo-5-methylpicolinaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential physicochemical data for 4-Bromo-5-methylpicolinaldehyde, a heterocyclic organic compound. The information herein is intended to support research and development activities where this molecule is of interest.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Source |
| Molecular Formula | C₇H₆BrNO | [1][2][3][4] |
| Molecular Weight | 200.03 g/mol | [2][5] |
| Monoisotopic Mass | 198.96329 Da | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are standardized procedures and are not detailed here. The provided data is based on computational analysis and information from chemical supplier databases.
Visualizations
Elemental Composition Diagram
The following diagram illustrates the elemental makeup of the this compound molecule, providing a clear visual representation of its constituent atoms.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-5-methylpicolinaldehyde
Disclaimer: The direct synthesis of 4-Bromo-5-methylpicolinaldehyde from m-cresol is a complex, multi-step process that is not well-documented in a single, standardized protocol. The following application note outlines a plausible and chemically sound synthetic route starting from a more advanced, commercially available intermediate: 3,4-lutidine. This proposed pathway is constructed from established, analogous chemical transformations found in the scientific literature.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often used in the synthesis of complex heterocyclic compounds with potential biological activity. This document provides a detailed, step-by-step protocol for a plausible synthetic route to this compound. The synthesis begins with the selective oxidation of 3,4-lutidine, followed by bromination and subsequent functional group manipulations to yield the target aldehyde.
Overall Synthetic Scheme
The proposed synthetic pathway involves four key transformations:
-
Oxidation: Selective oxidation of the 4-methyl group of 3,4-lutidine to yield 3-methylisonicotinic acid.
-
Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring (which becomes the 4-position in the final product nomenclature).
-
Reduction: Conversion of the carboxylic acid functionality to a primary alcohol.
-
Oxidation: Final oxidation of the primary alcohol to the target aldehyde, this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for each step of the synthesis. These values are representative of typical outcomes for such reactions based on literature precedents.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1 | Oxidation | 3,4-Lutidine | 3-Methylisonicotinic Acid | 137.14 | 12.8 | 10.2 | ~80% | >98% |
| 2 | Bromination | 3-Methylisonicotinic Acid | 2-Bromo-5-methylisonicotinic Acid | 216.04 | 16.0 | 12.8 | ~80% | >97% |
| 3 | Reduction | 2-Bromo-5-methylisonicotinic Acid | (2-Bromo-5-methylpyridin-4-yl)methanol | 202.05 | 11.9 | 10.1 | ~85% | >98% |
| 4 | Oxidation | (2-Bromo-5-methylpyridin-4-yl)methanol | This compound | 200.04 | 9.9 | 7.9 | ~80% | >99% |
Experimental Protocols
4.1. Step 1: Synthesis of 3-Methylisonicotinic Acid (Oxidation)
-
Materials: 3,4-Lutidine (10.7 g, 100 mmol), Potassium permanganate (KMnO₄, 31.6 g, 200 mmol), Water (500 mL), Hydrochloric acid (HCl, concentrated).
-
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-lutidine and 400 mL of water.
-
Heat the mixture to 80°C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate in 100 mL of hot water.
-
Add the hot KMnO₄ solution portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-90°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat and stir the mixture for an additional 4 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of Celite. Wash the filter cake with hot water (2 x 50 mL).
-
Combine the filtrate and washings and concentrate the solution to approximately 150 mL under reduced pressure.
-
Cool the concentrated solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated HCl.
-
A white precipitate of 3-methylisonicotinic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C to a constant weight.
-
4.2. Step 2: Synthesis of 2-Bromo-5-methylisonicotinic Acid (Bromination)
-
Materials: 3-Methylisonicotinic Acid (13.7 g, 100 mmol), Oleum (20% SO₃, 50 mL), N-Bromosuccinimide (NBS, 19.6 g, 110 mmol).
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 3-methylisonicotinic acid to the oleum at 0°C.
-
Stir the mixture until all the solid has dissolved.
-
Add N-bromosuccinimide portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition, slowly heat the reaction mixture to 80°C and maintain this temperature for 12 hours.
-
Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Adjust the pH to 3 with a saturated sodium hydroxide solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven.
-
4.3. Step 3: Synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol (Reduction)
-
Materials: 2-Bromo-5-methylisonicotinic Acid (21.6 g, 100 mmol), Tetrahydrofuran (THF, anhydrous, 300 mL), Borane-tetrahydrofuran complex (1 M solution in THF, 300 mL).
-
Procedure:
-
To a 1 L oven-dried, three-necked flask under a nitrogen atmosphere, add 2-bromo-5-methylisonicotinic acid and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution via a dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.
-
Cool the reaction back to 0°C and quench by the slow, dropwise addition of methanol (50 mL), followed by 1 M HCl (100 mL).
-
Remove the THF under reduced pressure.
-
Basify the aqueous residue with solid sodium bicarbonate and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
4.4. Step 4: Synthesis of this compound (Oxidation)
-
Materials: (2-Bromo-5-methylpyridin-4-yl)methanol (20.2 g, 100 mmol), Dichloromethane (DCM, anhydrous, 500 mL), Pyridinium chlorochromate (PCC, 32.3 g, 150 mmol), Celite (20 g).
-
Procedure:
-
In a 1 L flask, suspend PCC and Celite in anhydrous DCM.
-
To this stirred suspension, add a solution of (2-bromo-5-methylpyridin-4-yl)methanol in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion (monitored by TLC), dilute the mixture with diethyl ether (500 mL) and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Visualizations
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful transformation, catalyzed by a palladium complex, is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its reagents.[3][4] The reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[5][6]
This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-5-methylpicolinaldehyde with various aryl and heteroaryl boronic acids or esters. Given the specific nature of this substrate—a substituted bromopyridine—special consideration is given to catalyst and ligand selection to achieve high yields and minimize side reactions. The aldehyde functionality may require careful optimization of reaction conditions to prevent unwanted side reactions.
The general mechanism of the Suzuki reaction involves a catalytic cycle with three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2][7]
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners to achieve optimal results.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (0.5 - 5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, RuPhos) (1 - 2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2 - 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid or ester (1.1 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand (if not using a pre-formed catalyst complex). Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5-10 mL of 1,4-dioxane) and degassed water (if using a biphasic system, typically 10-20% by volume) to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the Suzuki coupling product. The following table summarizes common conditions used for the Suzuki coupling of heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Typical Yields | Reference Substrates |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | Heteroaryl Bromides |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | 1,4-Dioxane | 80 - 110 | Good to Excellent | Heteroaryl Bromides & Chlorides[4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70 - 80 | Good | Aryl Bromides[8] |
| Pd/C (heterogeneous) | Ligand-free | Na₂CO₃ | H₂O/EtOH | 60 | Good to Excellent | Heteroaryl Halides[9] |
| PdCl₂(dppf) (1-5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 - 100 | Good to Excellent | Diaryl Bromides[7] |
| Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | Moderate to Good | Heteroaryl Bromides[10] |
Visualizations
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: 4-Bromo-5-methylpicolinaldehyde as a Key Intermediate in the Synthesis of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-methylpicolinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom on a pyridine scaffold, makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the utilization of this compound in the development of potent and selective voltage-gated sodium channel (Nav1.7) inhibitors, a promising class of non-opioid analgesics for the treatment of chronic pain.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[1] It is preferentially expressed in peripheral sensory and sympathetic neurons and plays a crucial role in the transmission of pain signals.[1] The development of selective Nav1.7 inhibitors represents a promising therapeutic strategy for managing various pain states, including acute, inflammatory, and neuropathic pain.[1] Substituted aminopyridines have emerged as a key class of Nav1.7 blockers, and this compound serves as a critical starting material for the synthesis of these compounds.[1][2][3]
Application: Synthesis of Aminopyridine-based Nav1.7 Inhibitors
This compound is a key starting material in the multi-step synthesis of aminopyridine derivatives that function as potent Nav1.7 inhibitors. The aldehyde functionality allows for the construction of a key amine intermediate via reductive amination, while the bromine atom serves as a handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular synthetic approach enables the exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
A general synthetic workflow for the preparation of aminopyridine-based Nav1.7 inhibitors from this compound is outlined below.
Caption: General synthetic workflow for Nav1.7 inhibitors.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a key aminopyridine intermediate and its subsequent elaboration into a final Nav1.7 inhibitor.
Protocol 1: Synthesis of a Key Aminopyridine Intermediate via Reductive Amination
This protocol describes the conversion of the aldehyde group of this compound to an amine through a reductive amination reaction.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary amine)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the selected amine to the solution and stir for a predetermined time to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aminopyridine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Synthesis of the Final Inhibitor
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the aminopyridine intermediate with an aryl or heteroaryl boronic acid.
Materials:
-
Aminopyridine intermediate from Protocol 1
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a reaction vessel, add the aminopyridine intermediate, the boronic acid, the base, and the palladium catalyst.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final Nav1.7 inhibitor.
Data Presentation
The following table summarizes representative data for a hypothetical Nav1.7 inhibitor synthesized using this compound as a starting material, based on data for similar compounds found in the literature.[1]
| Compound ID | Synthetic Step | Yield (%) | Purity (%) | Nav1.7 IC₅₀ (nM) |
| Intermediate 1 | Reductive Amination | 75 | >95 | N/A |
| Final Product | Suzuki Coupling | 60 | >98 | 50 |
Signaling Pathway
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. The Nav1.7 channel is a key player in this process within pain-sensing neurons. Inhibition of Nav1.7 by small molecules blocks the influx of sodium ions, thereby dampening the pain signal.
Caption: Inhibition of Nav1.7 signaling by a small molecule inhibitor.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel and potent voltage-gated sodium channel (Nav1.7) inhibitors. The synthetic routes described, centered around reductive amination and Suzuki-Miyaura cross-coupling, offer a flexible and efficient approach to generate diverse libraries of aminopyridine-based compounds for the development of new pain therapeutics. The protocols and data presented herein provide a foundation for researchers to utilize this key intermediate in their drug discovery efforts targeting Nav1.7.
References
Application Notes and Protocols for the Reaction of 4-Bromo-5-methylpicolinaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 4-Bromo-5-methylpicolinaldehyde with various amines. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its dual reactivity, possessing both a reactive aldehyde functionality and a bromine-substituted pyridine ring. These reactive sites allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures and potential therapeutic agents.
Overview of Reactivity
This compound offers two primary sites for reaction with amines: the aldehyde group and the carbon-bromine bond on the pyridine ring. This allows for three main types of transformations:
-
Imine Formation: The aldehyde group readily reacts with primary amines to form imines (Schiff bases). This reaction is often a crucial step in the synthesis of more complex molecules.
-
Reductive Amination: The imine formed in situ can be subsequently reduced to a secondary amine. This one-pot procedure is a highly efficient method for forming carbon-nitrogen bonds.
-
Buchwald-Hartwig Amination: The carbon-bromine bond can undergo palladium-catalyzed cross-coupling with primary or secondary amines to form substituted aminopyridines. This reaction is a powerful tool for creating aryl amines, which are prevalent in many pharmaceutical compounds.
Experimental Protocols
The following protocols are representative methods for the key reactions of this compound with amines. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst, and base) may be necessary for specific substrates.
Imine Formation
This protocol describes the general procedure for the condensation of this compound with a primary amine to form the corresponding imine.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene), add the primary amine (1.0-1.2 eq).
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting imine can often be isolated by crystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step without further purification.
Table 1: Representative Conditions for Imine Formation
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | Methanol | 25 | 2 - 4 | >90 |
| 4-Fluoroaniline | Ethanol | 60 | 3 | >95 |
| Benzylamine | Toluene | 80 | 2 | >90 |
Note: Yields are estimates based on general imine formation reactions and may vary for specific substrates.
Reductive Amination
This protocol outlines a one-pot procedure for the synthesis of secondary amines from this compound and a primary amine.
Protocol:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane (DCE), or tetrahydrofuran (THF)).
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred solution. The choice of reducing agent can influence the reaction rate and selectivity.[1]
-
The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Conditions for Reductive Amination
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | 25 | 12 | 80-90 |
| 3-Aminopyridine | NaBH₄ | Methanol | 25 | 16 | 75-85 |
| Aniline | NaBH(OAc)₃ | THF | 25 | 24 | 70-80 |
Note: Yields are estimates based on general reductive amination reactions and may vary for specific substrates.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of this compound with a primary or secondary amine.
Protocol:
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu; 1.5-2.5 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can also be performed under microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 70-85 |
| Aniline | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 110 | 8 | 65-80 |
| N-Methylaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 60-75 |
Note: Yields are based on typical Buchwald-Hartwig amination reactions and may require optimization for this specific substrate.[2][3]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from this compound are valuable scaffolds in drug discovery. The resulting substituted aminopyridines and related structures are found in a variety of biologically active compounds. For instance, pyridinyl-imidazole derivatives, which can be accessed through intermediates derived from brominated pyridines, are a prominent class of p38 MAP kinase inhibitors with potential applications in treating inflammatory diseases.[4] The ability to readily introduce diverse amine functionalities allows for the generation of libraries of compounds for screening against various biological targets.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways of this compound with amines.
Caption: General experimental workflow for reactions of this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylpicolinaldehyde is a functionalized pyridine derivative with significant potential as a building block in the synthesis of a variety of heterocyclic compounds. The presence of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group on the pyridine ring allows for diverse chemical transformations and the construction of complex molecular architectures. These features make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. This document provides a proposed application of this compound in the synthesis of a thieno[2,3-b]pyridine derivative, a scaffold known to be of interest in drug discovery.
Disclaimer: Extensive searches of the scientific literature did not yield specific published examples of the use of this compound in heterocyclic synthesis. Therefore, the following application note presents a proposed synthetic protocol based on established chemical principles, specifically the Gewald reaction, for the synthesis of a novel thieno[2,3-b]pyridine derivative. The experimental details and expected outcomes are hypothetical but are grounded in known reactivity patterns of similar compounds.
Proposed Application: Synthesis of 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile
A plausible and highly useful application of this compound is in the synthesis of substituted thieno[2,3-b]pyridines. The thieno[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The proposed synthesis utilizes the Gewald reaction, a well-established method for the formation of 2-aminothiophenes.
In this proposed protocol, this compound undergoes a multi-component reaction with malononitrile and elemental sulfur in the presence of a basic catalyst. This one-pot synthesis is an efficient method for constructing the thiophene ring fused to the pyridine core, yielding a highly functionalized 2-aminothieno[2,3-b]pyridine derivative. This intermediate can then be further elaborated, for example, by cyclization of the 2-amino-3-carbonitrile moiety to form a fused pyrimidine ring, leading to pyrimido[4',5':4,5]thieno[2,3-b]pyridines, another class of heterocycles with significant biological interest.[1]
Table 1: Proposed Reactants and Products for the Synthesis of 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | Proposed Yield (%) |
| This compound | C₇H₆BrNO | 200.03 | Starting Material | - | |
| Malononitrile | C₃H₂N₂ | 66.06 | Reagent | - | |
| Sulfur | S | S | 32.07 | Reagent | - |
| Morpholine | C₄H₉NO | 87.12 | Catalyst | - | |
| 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile | ![]() | C₁₀H₇BrN₄S | 295.16 | Product | 75 |
Note: The structure for the product is a representation of the expected molecule.
Experimental Protocols
Proposed Protocol for the Synthesis of 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile (Gewald Reaction)
This protocol is a hypothetical procedure based on the general conditions for the Gewald reaction.[2][3][4]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Expected Characterization Data (Hypothetical):
-
Appearance: Pale yellow solid
-
Melting Point: 210-215 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.45 (s, 1H, pyridine-H), 7.50 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.1, 151.2, 148.5, 130.8, 125.6, 118.9, 115.4, 90.3, 18.7.
-
MS (ESI): m/z 295.9 [M+H]⁺.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of 2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile.
Potential Biological Relevance: p38 MAPK Signaling Pathway
Thieno[2,3-b]pyridine derivatives are known to be investigated as inhibitors of various protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in diseases such as cancer and inflammatory disorders.[5][6][7][][9] Therefore, novel thieno[2,3-b]pyridine compounds could be screened for their potential to inhibit key kinases in this pathway, such as p38 MAPK itself.
Caption: The p38 MAPK signaling pathway and a potential point of inhibition by a thieno[2,3-b]pyridine derivative.
References
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Condensation Reactions Involving 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions with 4-bromo-5-methylpicolinaldehyde, a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on well-established condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, and are intended to serve as a starting point for further optimization.
Introduction
Condensation reactions are a fundamental class of carbon-carbon bond-forming reactions in organic synthesis. For aromatic aldehydes like this compound, two of the most common and effective types of condensation reactions are the Claisen-Schmidt and Knoevenagel condensations.
-
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound.[1][2][3] This reaction is typically base-catalyzed and results in the formation of α,β-unsaturated ketones, also known as chalcones.[3][4]
-
Knoevenagel Condensation: This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] The reaction is often catalyzed by a weak base.[5] Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in diethyl malonate or malononitrile.[5][6][7]
The resulting α,β-unsaturated products from these reactions are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and molecules with potential biological activities.
Data Presentation
The following tables should be used to record and compare the quantitative data obtained from the experimental procedures.
Table 1: Reaction Conditions and Yields for Claisen-Schmidt Condensation
| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Acetone | NaOH | Ethanol | Room Temp. | 4 | |
| 2 | Acetophenone | KOH | Methanol | 50 | 6 | |
| 3 | Cyclohexanone | NaOEt | Ethanol | Reflux | 8 | |
| 4 |
Table 2: Reaction Conditions and Yields for Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Diethyl malonate | Piperidine | Toluene | Reflux | 12 | |
| 2 | Malononitrile | Basic Alumina | Dichloromethane | Room Temp. | 3 | |
| 3 | Ethyl acetoacetate | L-proline | Ethanol | 60 | 8 | |
| 4 |
Table 3: Product Characterization Data
| Product | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| Product from Table 1, Entry X | ||||
| Product from Table 2, Entry Y |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed condensation of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone)
-
Base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol or Methanol)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in the chosen solvent.
-
Prepare a solution of the base (1.0-2.0 eq) in a small amount of water or the reaction solvent.
-
Slowly add the base solution to the stirred solution of the aldehyde and ketone at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 50°C or reflux) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the purified α,β-unsaturated ketone.
-
The final product should be characterized by appropriate analytical techniques such as melting point, NMR, and mass spectrometry.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol provides a general method for the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
Catalyst (e.g., piperidine, basic alumina, L-proline)
-
Solvent (e.g., Toluene, Dichloromethane, Ethanol)
-
Dean-Stark apparatus (if using toluene and piperidine)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent, add the catalyst (0.1-0.3 eq).
-
If using piperidine in toluene, set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure α,β-unsaturated product.
-
The purified product is characterized by analytical methods such as melting point, NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflow and a representative reaction pathway for the condensation reactions of this compound.
Caption: General experimental workflow for condensation reactions.
Caption: Simplified Claisen-Schmidt condensation pathway.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. scribd.com [scribd.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-5-methylpicolinaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-5-methylpicolinaldehyde as a versatile intermediate in the synthesis of novel agrochemicals. The document outlines a representative experimental protocol for the synthesis of a potential agrochemical candidate and discusses the broader synthetic potential of this key building block.
Introduction
This compound is a functionalized pyridine derivative with significant potential as a starting material in the synthesis of new agrochemical active ingredients. The presence of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple reaction sites for chemical modification. The bromine atom is particularly amenable to cross-coupling reactions, a powerful tool for constructing complex molecular architectures commonly found in modern pesticides. While direct, publicly available examples of agrochemicals synthesized from this specific aldehyde are limited, its structural motifs are present in a variety of bioactive compounds, including fungicides, herbicides, and insecticides.
The aldehyde group can be readily transformed into other functional groups, such as alcohols, amines, or carboxylic acids, further expanding its synthetic utility. For instance, reduction of the aldehyde to an alcohol creates a key intermediate that can be used in the synthesis of kinase inhibitors, a class of compounds with potential applications as fungicides or insecticides.
Application in the Synthesis of a Pyridine-Based Kinase Inhibitor Analog
This section details a representative synthetic pathway for a hypothetical agrochemical candidate, leveraging this compound as the starting material. The described target molecule is an analog of known protein kinase inhibitors, which represent a promising class of agrochemicals due to their potential for high target specificity and novel modes of action.
Experimental Protocol: Synthesis of a 4-Bromo-5-methylpyridine-based Agrochemical Intermediate
This protocol is a representative example based on established chemical transformations of similar substrates.
Step 1: Reduction of this compound to (4-Bromo-5-methylpyridin-2-yl)methanol
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (4-Bromo-5-methylpyridin-2-yl)methanol.
-
Step 2: Suzuki-Miyaura Cross-Coupling of (4-Bromo-5-methylpyridin-2-yl)methanol with a Boronic Ester
-
Materials:
-
(4-Bromo-5-methylpyridin-2-yl)methanol
-
Aryl or heteroaryl boronic acid pinacol ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent mixture (e.g., 1,4-dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine (4-Bromo-5-methylpyridin-2-yl)methanol (1.0 eq), the boronic ester (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Compound Class | Target Pest/Weed | Representative Yield | Biological Activity (EC₅₀/LC₅₀) |
| Pyridine-based Fungicides | Powdery Mildew | 75-90% | 0.1 - 5 µg/mL |
| Picolinic Acid Herbicides | Broadleaf Weeds | 60-85% | 10 - 100 g a.i./ha |
| Neonicotinoid Insecticides | Aphids, Whiteflies | 70-95% | 5 - 50 mg/L |
Note: The data presented above are illustrative and sourced from various publications on related agrochemical classes. Actual yields and activities will vary depending on the specific reaction conditions and target molecule.
Diagrams
Caption: Synthetic pathway from this compound.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. Its strategic functionalization allows for the application of modern synthetic methodologies, such as cross-coupling reactions, to generate diverse and complex molecular structures. The potential to synthesize potent kinase inhibitors, as suggested by related patent literature, highlights one of many exciting avenues for future research and development in the agrochemical industry. Further exploration of the reactivity of this intermediate is warranted to unlock its full potential in the creation of next-generation crop protection agents.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-5-methylpicolinaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail various cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers the tools to synthesize a diverse range of functionalized 5-methylpicolinaldehyde derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For substrates such as this compound, these reactions allow for the introduction of a wide array of functional groups at the 4-position of the pyridine ring. The presence of both an aldehyde and a methyl group on the pyridine ring makes this substrate particularly relevant for the synthesis of complex molecules with potential biological activity.[2] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling.
This document provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[7][8]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of aryl bromides, including those on heterocyclic systems analogous to this compound. These conditions can serve as a starting point for the optimization of specific reactions with the target substrate.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1-2) | SPhos (4) or XPhos (4) | K₃PO₄ (2) or K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 12-24 | 70-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) / CuI (5-10) | PPh₃ (if needed) | Et₃N (2-3) or DIPA (2-3) | DMF or THF | RT - 80 | 4-24 | 65-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2) | Xantphos (4) or BINAP (3) | NaOtBu (1.5) or Cs₂CO₃ (2) | Toluene or 1,4-Dioxane | 80-110 | 12-24 | 60-90 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific coupling partners.[9][10]
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 4-aryl-5-methylpicolinaldehydes.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Place the sealed flask in a preheated oil bath or heating block at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methylpicolinaldehyde.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the synthesis of 4-alkynyl-5-methylpicolinaldehydes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF or THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-5-methylpicolinaldehyde.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the synthesis of 4-amino-5-methylpicolinaldehyde derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv) to a dry Schlenk flask.
-
In a separate vial, dissolve this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), and Xantphos (0.03 equiv) in anhydrous, degassed toluene or 1,4-dioxane.
-
Add the solution of the reactants and catalyst to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-amino-5-methylpicolinaldehyde derivative.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction, from setup to product purification.
Caption: Standard laboratory workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Bromo-5-methylpicolinaldehyde for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picolinaldehyde derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functional group serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as the formation of Schiff bases, hydrazones, and thiosemicarbazones. The presence of a bromo- and methyl-substituted pyridine ring in the core structure of 4-Bromo-5-methylpicolinaldehyde offers a unique scaffold for the generation of novel bioactive molecules. This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent biological evaluation for anticancer and antimicrobial activities.
Derivatization Strategies
The primary strategy for the derivatization of this compound involves the condensation reaction of the aldehyde group with various nucleophiles to form C=N double bonds. This approach allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). The main classes of derivatives described in these protocols are Schiff bases, hydrazones, and thiosemicarbazones.
The Strategic Utility of 4-Bromo-5-methylpicolinaldehyde in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylpicolinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde group, and a bromine atom amenable to cross-coupling reactions, provides a powerful platform for the construction of complex molecular architectures. The strategic positioning of the methyl group further allows for fine-tuning of steric and electronic properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a particular focus on its application as a precursor to potential kinase inhibitors.
Application Notes
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The bromine atom on the 4-position of this compound serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The aldehyde functionality at the 2-position is a versatile functional group that can be readily transformed into a variety of other moieties, including alkenes, amines, and alcohols, further expanding the synthetic possibilities.
A primary application of this building block is in the synthesis of substituted pyridines, which are core components of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The structural motifs accessible from this compound are well-suited to interact with the ATP-binding site of various kinases.
Key Synthetic Transformations and Protocols
Two fundamental reactions that highlight the utility of this compound are the Suzuki-Miyaura coupling for C-C bond formation at the 4-position and the Wittig reaction for the olefination of the aldehyde group.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-5-methylpicolinaldehydes
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the bromine-bearing pyridine ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in building the core scaffolds of many targeted therapies.
Experimental Protocol: Synthesis of 4-(4-aminophenyl)-5-methylpicolinaldehyde
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and (4-aminophenyl)boronic acid.
Materials:
-
This compound
-
(4-aminophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), (4-aminophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-aminophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | (3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura coupling reactions.
Experimental Workflow:
Wittig Reaction for the Synthesis of Substituted Vinylpyridines
The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into a carbon-carbon double bond, yielding vinylpyridine derivatives. These products can serve as valuable intermediates for further functionalization or as final target molecules.
Experimental Protocol: Synthesis of 4-Bromo-5-methyl-2-vinylpyridine
This protocol outlines a representative Wittig reaction using an unstabilized ylide to produce a terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation:
| Entry | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 4 | 75 |
| 2 | Ethyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 4 | 72 |
| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | RT | 12 | 80 (E-isomer) |
Note: Yields are illustrative and based on typical outcomes for similar Wittig reactions.
Experimental Workflow:
Application in Kinase Inhibitor Development
Derivatives of this compound are promising scaffolds for the development of inhibitors targeting key signaling pathways involved in cancer and inflammation, such as the p38 MAPK and JNK pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors of p38 MAPK have therapeutic potential in treating inflammatory diseases.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway is another stress-activated protein kinase pathway that regulates processes such as apoptosis, inflammation, and cell differentiation. JNK inhibitors are being investigated for their potential in treating neurodegenerative diseases, inflammatory disorders, and cancer.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its chemical handles allow for the application of robust and high-yielding synthetic methodologies, such as the Suzuki-Miyaura coupling and Wittig reaction, enabling the rapid generation of diverse chemical libraries. The illustrative protocols and data provided herein serve as a foundational guide for researchers and scientists in the development of novel therapeutics, particularly those targeting kinase signaling pathways.
Application Notes and Protocols for the Regioselective Synthesis of 4-Bromo-5-methylpicolinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the regioselective synthesis of 4-Bromo-5-methylpicolinaldehyde and its derivatives. This class of compounds holds significant interest as versatile intermediates in the development of novel pharmaceuticals and agrochemicals, owing to the unique substitution pattern on the pyridine ring which allows for diverse downstream functionalization.
Two primary synthetic routes are presented, leveraging either a pyridine N-oxide strategy for directed bromination or a directed ortho-metalation approach. Each method offers distinct advantages and is suited for specific research and development needs.
Synthetic Strategies Overview
The regioselective synthesis of this compound presents a significant chemical challenge due to the directing effects of the pyridine nitrogen and the methyl substituent. The following strategies have been devised to overcome these challenges and afford the desired product with high selectivity.
Route 1: The Pyridine N-Oxide Strategy
This robust, multi-step approach utilizes the activating and directing effects of the N-oxide functional group to achieve selective bromination at the C-4 position of the pyridine ring. The N-oxide group electronically activates the 2- and 4-positions towards electrophilic attack. Subsequent oxidation of the 2-methyl group and deoxygenation of the N-oxide yields the target aldehyde.
Caption: Workflow for the Pyridine N-Oxide strategy.
Route 2: The Directed ortho-Metalation (DoM) Strategy
This strategy aims for a more direct functionalization of the pyridine ring. By employing a powerful and sterically hindered base, it is possible to achieve deprotonation at the C-4 position of a 3-methylpyridine precursor, overriding the intrinsic directing effect of the ring nitrogen. The resulting organometallic intermediate can then be trapped with an electrophilic bromine source. Subsequent formylation provides the target compound. This route is potentially more atom-economical but may require more stringent reaction conditions.
Application Notes and Protocols: 4-Bromo-5-methylpicolinaldehyde as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-5-methylpicolinaldehyde and structurally similar compounds as versatile precursors in the synthesis of potent enzyme inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in the design of kinase inhibitors and other therapeutic agents. The presence of a bromine atom and a methyl group on the pyridine ring of this compound offers strategic advantages for chemical modification and optimization of biological activity.
While specific enzyme inhibitors derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. This document will focus on a representative synthetic application using a closely related analogue, 5-Bromo-2-methylpyridin-3-amine, to illustrate the synthetic pathways and biological evaluation methods pertinent to the development of kinase inhibitors from such precursors. This approach provides a practical guide for researchers interested in leveraging bromo-methyl-substituted pyridines in their drug discovery programs.
Representative Application: Synthesis of Pyridine-Based Kinase Inhibitors
The following sections detail the synthesis of bi-aryl pyridine derivatives via a Suzuki cross-coupling reaction, a common and powerful method in medicinal chemistry for creating carbon-carbon bonds. This approach is highly applicable to precursors like this compound. We will use the synthesis starting from 5-Bromo-2-methylpyridin-3-amine as a practical example.
Experimental Protocols
Protocol 1: Synthesis of Bi-Aryl Pyridine Derivatives via Suzuki Cross-Coupling
This protocol describes the synthesis of 2-methyl-5-(aryl)pyridin-3-amine derivatives, which can serve as scaffolds for further elaboration into potent kinase inhibitors.
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-Bromo-2-methylpyridin-3-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired bi-aryl pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as p38 MAP kinase.
Materials:
-
Synthesized pyridine derivative (test compound)
-
Recombinant human p38α kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Myelin Basic Protein)
-
Kinase assay buffer
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound or control to the wells. The final DMSO concentration should be kept below 1%.
-
Add the recombinant p38α kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or phosphospecific antibody-based detection).
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Data Presentation
The inhibitory activities of synthesized compounds are typically quantified as IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides representative data for a series of hypothetical pyridine-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-001 | p38α | 150 |
| PYR-002 | JNK1 | 250 |
| PYR-003 | VEGFR2 | 80 |
| Staurosporine | Pan-Kinase | 5 |
Visualizations
Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. The diagram below illustrates the p38 MAP kinase signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-5-methylpicolinaldehyde by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 4-Bromo-5-methylpicolinaldehyde using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound and related compounds.
Q1: My compound appears to be degrading on the silica gel column. What can I do?
A1: Aldehydes, particularly those on an electron-deficient pyridine ring, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in the chosen eluent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v).[1] This simple step can significantly improve the stability of the aldehyde during purification.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina or florisil can be effective alternatives for the purification of acid-sensitive compounds.[2]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.
Q2: I'm having difficulty achieving good separation between my product and an impurity. How can I improve the resolution?
A2: Poor separation is a common challenge in column chromatography. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical for good separation.[3] Systematically test different solvent systems using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound to ensure it separates well on the column.[4] For this compound, a good starting point is a mixture of ethyl acetate and hexanes. You can vary the ratio to fine-tune the separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased, can often provide superior separation of closely eluting compounds.[5]
-
Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general guideline is to load no more than 1-5% of the silica gel's weight with your crude product.
-
Ensure Proper Column Packing: A well-packed column is essential. Avoid air bubbles and channels, as these will lead to an uneven flow of the mobile phase and poor separation.
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?
A3: There are a few possibilities if your compound is stuck on the column:
-
Compound Decomposition: As mentioned in Q1, the compound may have degraded on the silica gel and will not elute.[2] You can test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing to see if a new spot appears.
-
Incorrect Solvent System: Double-check that you have prepared the eluent correctly and have not accidentally used a much less polar system than intended.[2]
-
Strong Adsorption: The pyridine nitrogen in your compound can interact strongly with the silica gel. If you haven't already, try adding a small amount of a competitive base like triethylamine to your eluent to help displace the product from the stationary phase. For very polar compounds, a mobile phase of methanol in dichloromethane might be necessary.[6]
Q4: Can I use a method other than column chromatography to purify this compound?
A4: Yes, other purification techniques can be considered:
-
Recrystallization: If your crude product is a solid and relatively pure, recrystallization can be a highly effective method. The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts.[7] This allows for the removal of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by basification.[7]
Quantitative Data Summary
The following tables provide typical parameters for the purification of this compound by silica gel column chromatography. These values are estimates based on the purification of analogous compounds and should be optimized for your specific reaction mixture.
Table 1: TLC and Column Chromatography Conditions
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | 10-30% Ethyl Acetate in Hexanes | The optimal ratio should be determined by TLC. |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides good separation on a column.[4] |
| Loading Capacity | 1-5% of silica gel weight | Overloading leads to poor separation. |
Table 2: Expected Purity and Yield
| Parameter | Expected Outcome | Notes |
| Purity (Post-Chromatography) | >95% | Dependent on the complexity of the crude mixture. |
| Yield | 70-90% | Can be lower if degradation occurs. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the purification of approximately 1 gram of crude this compound using flash column chromatography.
Materials:
-
Crude this compound (~1 g)
-
Silica Gel (60 Å, 230-400 mesh), ~50 g
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (optional)
-
Glass chromatography column (2-3 cm diameter)
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7 v/v).
-
Visualize the separated spots under a UV lamp.
-
The optimal mobile phase for the column should give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of the silica gel (~50 g) in the least polar eluent mixture determined from your TLC analysis (e.g., 10% ethyl acetate in hexanes). If deactivation is needed, add 0.5% triethylamine to the eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions of approximately 15-20 mL in test tubes.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 20% or 30% ethyl acetate in hexanes) to elute the desired product.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 7. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-5-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methylpicolinaldehyde. The following information addresses common byproducts and offers guidance on their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach starts from a commercially available lutidine derivative, such as 2,5-lutidine (2,5-dimethylpyridine). The synthesis involves two main steps: bromination of the pyridine ring and selective oxidation of the methyl group at the 2-position to an aldehyde. The order of these steps can be varied.
Q2: What are the most common byproducts observed in this synthesis?
The most likely byproducts can be categorized based on the reaction step in which they are formed:
-
Bromination Step:
-
Over-brominated products: Such as dibromo- or tribromo-lutidine derivatives.
-
Positional isomers: Bromination occurring at other positions on the pyridine ring.
-
Unreacted starting material: Incomplete bromination leading to the presence of 2,5-lutidine in the product mixture.
-
-
Oxidation/Formylation Step:
-
Over-oxidation product: Formation of 4-Bromo-5-methylpicolinic acid.
-
Incomplete oxidation product: If the oxidation proceeds via an alcohol intermediate, 4-Bromo-5-methyl-2-pyridinemethanol may be present.
-
Byproducts from formylation reagents: If a Vilsmeier-Haack type formylation is used, byproducts related to the decomposition of the Vilsmeier reagent may be observed.
-
Q3: How can I detect these byproducts?
A combination of analytical techniques is recommended for byproduct detection:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile byproducts and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and any isolated byproducts.
Troubleshooting Guides
Issue 1: Presence of Over-brominated Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to molecular weights higher than the desired product, with isotopic patterns indicating the presence of multiple bromine atoms.
-
Multiple spots are observed on TLC, often with lower Rf values than the desired monobrominated product.
Possible Causes:
-
Excess of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂).
-
Prolonged reaction time or elevated temperature during bromination.
Solutions:
| Parameter | Recommendation |
| Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often sufficient for monobromination. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to the desired extent. |
| Temperature | Maintain the recommended temperature for the bromination reaction. Avoid excessive heating, which can accelerate side reactions. |
| Purification | Column chromatography is often effective in separating the desired monobrominated product from over-brominated impurities. |
Issue 2: Formation of 4-Bromo-5-methylpicolinic Acid (Over-oxidation)
Symptoms:
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The presence of a compound that is more polar than the aldehyde, often remaining at the baseline on TLC when using non-polar solvent systems.
-
¹H NMR may show the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal.
-
The product has acidic properties and can be extracted into a basic aqueous solution.
Possible Causes:
-
Use of a strong oxidizing agent (e.g., KMnO₄, CrO₃).
-
Prolonged reaction time or excessive temperature during the oxidation step.
-
Presence of water in the reaction mixture when using certain oxidizing agents.
Solutions:
| Parameter | Recommendation |
| Oxidizing Agent | Utilize milder and more selective oxidizing agents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂).[1] These are known to be effective for the oxidation of benzylic and allylic methyl groups to aldehydes with a lower risk of over-oxidation.[1][2] |
| Reaction Control | Monitor the reaction progress diligently. Quench the reaction immediately upon the disappearance of the starting material or the alcohol intermediate. |
| Anhydrous Conditions | If the chosen oxidation method is sensitive to water, ensure that all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Purification | An acidic byproduct can often be removed by a simple basic wash (e.g., with aqueous NaHCO₃ solution) during the work-up procedure. |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route starting from 2,5-lutidine is outlined below.
References
Technical Support Center: Synthesis of 4-Bromo-5-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-5-methylpicolinaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy involves the selective oxidation of the methyl group at the 2-position of a corresponding 4-bromo-2,5-dimethylpyridine precursor. Reagents like selenium dioxide (SeO₂) are often employed for this type of selective oxidation on heterocyclic rings.
Q2: What are the main challenges and side reactions in the synthesis of this compound?
Researchers may encounter several challenges that can impact the yield and purity of the final product. These include:
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Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid.[1]
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Incomplete reaction: The starting material may not be fully consumed, leading to a mixture of starting material and product.
-
Formation of byproducts: Undesired side reactions can lead to the formation of various impurities, complicating purification.
-
Tar formation: High reaction temperatures or unstable intermediates can lead to the formation of polymeric tar-like substances.[1]
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Difficulty in purification: The final product may be challenging to isolate from the reaction mixture and byproducts.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the timely quenching of the reaction to prevent over-oxidation or the formation of degradation products.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
Problem: After the reaction and workup, the yield of this compound is very low or non-existent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Oxidizing Agent | Ensure the oxidizing agent (e.g., Selenium Dioxide) is fresh and has been stored correctly. Consider using a new batch. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring the reaction by TLC to find the optimal balance between reaction rate and side product formation.[1] |
| Poor Quality Starting Material | Verify the purity of the 4-bromo-2,5-dimethylpyridine starting material using techniques like NMR or GC-MS. Impurities can interfere with the reaction. |
| Incorrect Solvent | The choice of solvent is crucial. A solvent that can effectively dissipate heat and stabilize reactive intermediates should be chosen.[1] Consider screening different solvents like dioxane, acetic acid, or a mixture thereof. |
Presence of Significant Impurities
Problem: The crude product contains a high level of impurities, making purification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Over-oxidation to Carboxylic Acid | Use a milder oxidizing agent or reduce the reaction time.[1] Carefully monitor the reaction and quench it as soon as the aldehyde is the major product. Running the reaction under anhydrous conditions can also help minimize this side reaction.[1] |
| Tar Formation | This is often due to excessive heat.[1] Lower the reaction temperature and ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. |
| Formation of Isomers/Byproducts | If the starting material has other oxidizable positions, non-selective oxidation can occur.[1] The choice of a selective oxidizing agent is key. Protecting groups may be necessary in some cases. |
Experimental Protocols
General Protocol for the Oxidation of 4-bromo-2,5-dimethylpyridine
Disclaimer: This is a general protocol and requires optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,5-dimethylpyridine in a suitable solvent (e.g., 1,4-dioxane).
-
Reagent Addition: Add the oxidizing agent (e.g., selenium dioxide) to the solution. The molar ratio of the oxidant to the starting material should be optimized.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., black selenium).[1]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[1]
Data Presentation
The following tables illustrate how to present quantitative data for reaction optimization.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 6 | 65 |
| 2 | Acetic Acid | 100 | 6 | 58 |
| 3 | Toluene | 110 | 8 | 45 |
Table 2: Optimization of Oxidizing Agent Equivalents
| Entry | Oxidant (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 100 | 6 | 55 |
| 2 | 1.2 | 100 | 6 | 72 |
| 3 | 1.5 | 100 | 6 | 68 (increased over-oxidation) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
stability issues of 4-Bromo-5-methylpicolinaldehyde under acidic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 4-Bromo-5-methylpicolinaldehyde under acidic conditions.
Troubleshooting Guides
Issue: Rapid consumption of starting material with no desired product formation.
-
Question: My reaction using this compound in an acidic medium shows rapid disappearance of the starting material on TLC/LC-MS, but I am not observing the formation of my expected product. What could be happening?
-
Answer: Under acidic conditions, this compound can be susceptible to several degradation pathways. The pyridine nitrogen can be protonated, increasing the electrophilicity of the carbonyl carbon. This can lead to rapid reactions with any nucleophiles present in the medium, including water, which can initiate hydrolysis. It is also possible that the compound is undergoing acid-catalyzed polymerization or aldol-type condensation reactions, leading to insoluble or complex mixtures that are not easily characterizable by standard techniques. We recommend analyzing the reaction mixture for potential degradation products such as 4-Bromo-5-methylpicolinic acid and monitoring for the formation of high molecular weight species.
Issue: Low yield and formation of multiple unidentified byproducts.
-
Question: I am observing a low yield of my target molecule and the formation of several spots on my TLC plate when using this compound under acidic conditions. How can I minimize the formation of these byproducts?
-
Answer: The formation of multiple byproducts suggests that the acidic conditions are too harsh for this compound, leading to various side reactions. To mitigate this, consider the following:
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Lowering the reaction temperature: This can help to slow down the rate of degradation reactions.
-
Using a milder acid or a buffer system: This can help to maintain a less aggressive pH.
-
Decreasing the reaction time: Monitor the reaction closely and stop it as soon as a reasonable amount of product is formed.
-
Protecting the aldehyde group: If the reaction chemistry allows, consider protecting the aldehyde as an acetal, which is more stable in moderately acidic conditions and can be deprotected later.
-
Issue: Inconsistent reaction outcomes.
-
Question: My experiments with this compound in acidic media are giving inconsistent results. What factors could be contributing to this variability?
-
Answer: Inconsistent outcomes can be due to several factors related to the stability of the aldehyde. Ensure that the quality of the starting material is consistent between batches. The age and storage conditions of this compound can affect its purity. Additionally, carefully control the reaction parameters such as the concentration of the acid, temperature, and reaction time. Small variations in these parameters can significantly impact the extent of degradation. We recommend performing a forced degradation study to understand the stability profile of your specific batch of the compound under your experimental conditions.
Frequently Asked Questions (FAQs)
-
What are the expected degradation products of this compound in acidic media? Based on the chemistry of picolinaldehydes, the most likely degradation product under acidic and oxidizing conditions is the corresponding carboxylic acid, 4-Bromo-5-methylpicolinic acid. Other potential byproducts can arise from self-condensation or polymerization reactions.
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What are the recommended storage conditions for this compound to ensure its stability? To maintain its stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation. The container should be tightly sealed.
-
How can I monitor the degradation of this compound during my experiment? The degradation can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products, allowing for quantitative analysis of its stability over time.
Quantitative Data
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 70°C | Up to 7 days | 4-Bromo-5-methylpicolinic acid, hydrolysis products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 70°C | Up to 7 days | Picolinic acid derivatives, other degradation products |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours | 4-Bromo-5-methylpicolinic acid |
| Photostability | UV/Visible light | Ambient | As per ICH Q1B | Photodegradation products |
| Thermal Degradation | Dry Heat | 70°C and above | Up to 7 days | Thermally induced degradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic environment.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Methanol or Acetonitrile (HPLC grade) as a co-solvent if needed
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen co-solvent at a concentration of 1 mg/mL.
-
Acid Treatment:
-
In separate vials, add a known volume of the stock solution to a known volume of the different concentrations of HCl to achieve the desired final concentration of the aldehyde and acid.
-
A control sample should be prepared with the stock solution and water instead of acid.
-
-
Incubation:
-
Incubate the vials at a specific temperature (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate concentration of NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
3. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If possible, determine the degradation kinetics (e.g., first-order or second-order rate constants).
-
Characterize any major degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
Technical Support Center: Purification of 4-Bromo-5-methylpicolinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-5-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
4-Bromo-5-methylpicolinic acid: Formed by over-oxidation of the aldehyde.
-
Unreacted starting materials: Depending on the synthetic route, this could be the corresponding alcohol or methylpyridine precursor.
-
Isomeric impurities: If the starting material contains multiple reactive sites, isomers such as 5-Bromo-4-methylpicolinaldehyde could be formed.[1]
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents.
Q2: What are the primary methods for purifying this compound?
A2: The three main purification techniques are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the desired compound from a complex mixture of impurities.
-
Purification via Bisulfite Adduct: A classical chemical method specific for purifying aldehydes.[2][3][4][5][6]
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the number of impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is likely too soluble in the chosen solvent, or the solution is cooling too quickly. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until turbidity persists. Reheat to clarify and then allow to cool slowly. |
| No crystal formation upon cooling | The solution may not be saturated, or the compound is highly soluble even at low temperatures. | Reduce the volume of the solvent by evaporation. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a pure crystal of the compound can also initiate crystallization. |
| Low recovery of pure product | The compound may have significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product. |
| Colored impurities remain in crystals | The impurity may co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of the eluent. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[10] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. |
| All compounds elute together at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the percentage of hexanes in your hexanes/ethyl acetate mixture. |
| Streaking or tailing of bands | The compound may be too polar for the silica gel, or the column may be overloaded. | Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase. Ensure that the amount of crude material loaded is appropriate for the column size. |
Bisulfite Adduct Purification Issues
| Issue | Possible Cause | Solution |
| Low yield of the bisulfite adduct precipitate | The adduct may be soluble in the reaction mixture, or steric hindrance around the aldehyde group is preventing efficient reaction. | If the adduct is water-soluble, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase instead of relying on precipitation.[2][3] Ensure a freshly prepared, saturated solution of sodium bisulfite is used. |
| Solid forms at the interface of organic and aqueous layers | The bisulfite adduct may be insoluble in both the organic and aqueous phases. | Filter the entire mixture through a pad of celite to collect the insoluble adduct. The adduct can then be washed and the aldehyde regenerated.[2] |
| Aldehyde is not regenerating from the adduct | The pH is not sufficiently basic to reverse the reaction. | Add a strong base, such as 50% sodium hydroxide solution, dropwise while monitoring the pH to ensure it reaches 12 or higher.[3] Stir the mixture for an adequate amount of time to allow for complete regeneration before extraction. |
Data Presentation
The following table provides an illustrative comparison of the expected outcomes from different purification methods for crude this compound. The initial purity of the crude product is assumed to be 85%.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Recrystallization | 95-98% | 70-85% | Small amounts of most impurities, particularly those with different solubility profiles. |
| Column Chromatography | >99% | 60-80% | Isomeric impurities, unreacted starting materials, and most side products. |
| Bisulfite Adduct Formation | >98% | 50-75% | Non-aldehydic impurities (e.g., starting alcohol, over-oxidation to the acid is less effectively removed this way). |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point.[10][11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the components of the crude mixture. A good starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to more polar mixtures). The desired compound should have an Rf of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude this compound in a suitable water-miscible solvent like methanol or THF.[2] Add this solution to a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes. The bisulfite adduct may precipitate as a white solid. If no precipitate forms, proceed with a liquid-liquid extraction.
-
Isolation of the Adduct:
-
If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold water, followed by an organic solvent like ether, and then air dry.
-
If no precipitate forms: Transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., ethyl acetate), and shake. Separate the layers. The bisulfite adduct will be in the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining non-aldehydic impurities.
-
-
Regeneration of the Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a 50% aqueous sodium hydroxide solution dropwise until the pH of the aqueous layer is greater than 12.[3]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for bisulfite adduct purification.
References
- 1. americanelements.com [americanelements.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-5-methylpicolinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments involving the coupling of 4-Bromo-5-methylpicolinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary causes and how can I troubleshoot this?
A1: Low yields in Suzuki coupling of bromopyridines are common and can often be attributed to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1][2] Additionally, the aldehyde group may introduce complexities.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] For challenging substrates, consider more robust systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center and prevent inhibition by the pyridine nitrogen.[1][4]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[5] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[2]
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ may be insufficient. Stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃ are often more effective for Suzuki couplings of bromopyridines.[6]
-
Solvent System: Aprotic polar solvents or mixtures with water are commonly used. Dioxane/water or THF/water mixtures can be effective as water helps dissolve the inorganic base.[3]
-
Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause catalyst decomposition.[3] If you observe the formation of palladium black, it's an indicator of catalyst degradation.[5]
Q2: I'm observing a significant amount of debrominated starting material (5-methylpicolinaldehyde) in my Suzuki reaction. What causes this and how can I prevent it?
A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.
Prevention Strategies:
-
Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity to prevent degradation that might lead to hydride impurities.
-
Solvent Choice: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.
-
Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation, a related side reaction that can contribute to this issue.[3]
Section 2: Sonogashira Coupling
Q1: My Sonogashira coupling with this compound is not proceeding. What are the initial troubleshooting steps?
A1: The Sonogashira reaction's success is highly dependent on the reaction conditions. Here are some key areas to investigate:
Troubleshooting Steps:
-
Catalyst System: The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7] Ensure both catalysts are fresh and active.
-
Inert Atmosphere: Like other palladium-catalyzed reactions, the Sonogashira coupling should be conducted under anaerobic conditions to prevent side reactions like the Glaser homocoupling of the alkyne.[8]
-
Base and Solvent: An amine base, often triethylamine or diisopropylethylamine, is typically used, sometimes serving as the solvent as well.[7] The base is crucial for the formation of the copper acetylide intermediate.
-
Temperature: For aryl bromides, the oxidative addition step can be slow and may require heating.[9] However, be mindful that some reagents, like TMS-acetylene, have low boiling points.[10]
Q2: I am observing significant homocoupling of my terminal alkyne. How can I minimize this side reaction?
A2: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[8]
Minimization Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid homocoupling.
-
Controlled Addition: Slow addition of the alkyne to the reaction mixture can sometimes help to minimize its concentration and thus reduce the rate of homocoupling.
Section 3: Buchwald-Hartwig Amination
Q1: The Buchwald-Hartwig amination of this compound is sluggish or stalling. What are the likely causes?
A1: Sluggish or stalled Buchwald-Hartwig aminations of bromopyridines are often due to catalyst inhibition or deactivation.[11]
Troubleshooting Steps:
-
Ligand Screening: The pyridine nitrogen can coordinate to the palladium center, hindering its activity. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the desired catalytic cycle.[11]
-
Catalyst Choice: Using pre-formed palladium catalysts (precatalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[12]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13] However, be aware of the potential for base-sensitive functional groups on your substrates.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically effective.
Quantitative Data Summary
The following tables summarize representative reaction conditions for the coupling of various bromopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 98 |
| 3 | 2-Bromo-5-methylpyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 85 | 92 |
| 4 | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 88 |
| 3 | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 91 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 99 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 94 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (1-5 mol%).[11]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[14]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride. Dry the organic layer, concentrate, and purify the product.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).[11]
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube and evacuate and backfill with an inert gas three times. Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv.).[11]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Allow the reaction to cool to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Substituted Picolinaldehydes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of substituted picolinaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted picolinaldehydes on a larger scale?
A1: Several methods are employed for the large-scale synthesis of substituted picolinaldehydes. The most common approaches include:
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Oxidation of 2-methylpyridines: This is a widely used industrial method where a substituted 2-methylpyridine is oxidized to the corresponding aldehyde. Common oxidizing agents include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or catalytic air oxidation over a metal oxide catalyst.[1] The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding picolinic acid.
-
Hydrolysis of 2-cyanopyridines: Substituted 2-cyanopyridines can be hydrolyzed to picolinic acids, which are then reduced to the aldehyde.[1] This multi-step process offers good control and can provide high-purity products.[1]
-
Ozonolysis of 2-vinylpyridines: This method involves the cleavage of a carbon-carbon double bond in a substituted 2-vinylpyridine using ozone to form the aldehyde.
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Reduction of Picolinic Acid Derivatives: Picolinic acids or their esters can be selectively reduced to the corresponding aldehydes using reducing agents like diisobutylaluminium hydride (DIBAL-H) or by conversion to a Weinreb amide followed by reduction.
Q2: What are the primary challenges when scaling up the synthesis of substituted picolinaldehydes?
A2: Scaling up the synthesis of substituted picolinaldehydes presents several challenges:
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Exothermic Reactions: Many oxidation and reduction reactions are highly exothermic. Managing heat dissipation is crucial on a large scale to prevent thermal runaways, which can lead to side product formation and safety hazards.
-
Impurity Profile: The types and quantities of impurities can differ significantly between lab-scale and large-scale production. New byproducts may appear due to prolonged reaction times or localized temperature fluctuations.
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Product Stability: Picolinaldehydes can be prone to oxidation, especially in the presence of air, light, or residual oxidizing agents. They can also undergo self-condensation or other side reactions under harsh conditions.
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Purification: Isolating and purifying picolinaldehydes at scale can be difficult. Distillation is a common method, but the thermal sensitivity of some derivatives can lead to degradation. Crystallization can also be challenging depending on the physical properties of the specific substituted picolinaldehyde.
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Raw Material Quality: The purity of starting materials is critical for the success of a large-scale synthesis. Impurities in the starting materials can lead to unexpected side reactions and lower yields.
Q3: How can the choice of reactor (batch vs. flow) impact the scale-up synthesis of picolinaldehydes?
A3: The choice between batch and continuous flow reactors can significantly impact the synthesis:
-
Batch Reactors: These are traditional stirred-tank reactors where all reactants are added at the beginning of the reaction. While versatile, they can suffer from poor heat and mass transfer at large scales, leading to temperature gradients and potential for runaway reactions.
-
Flow Reactors: In a continuous flow setup, reactants are continuously pumped through a heated or cooled tube or a series of microreactors. This technology offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, especially for highly exothermic or hazardous reactions.[2] Flow chemistry can lead to higher yields and purity by minimizing side reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield of Substituted Picolinaldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Extend the reaction time and monitor progress by HPLC or GC. * Increase the reaction temperature incrementally, being mindful of potential side reactions. * Ensure efficient mixing to overcome mass transfer limitations. |
| Suboptimal Reagent Stoichiometry | * Re-evaluate the stoichiometry of reactants and catalysts. For some reactions, a slight excess of one reagent may be beneficial. |
| Catalyst Deactivation | * If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvent. * Optimize catalyst loading. |
| Product Degradation | * Lower the reaction temperature if the product is known to be thermally unstable. * Work up the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 2: High Levels of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Over-oxidation to Picolinic Acid | * Reduce the amount of oxidizing agent used. * Lower the reaction temperature. * Decrease the reaction time. |
| Self-Condensation of the Aldehyde | * Maintain a lower reaction temperature. * If the reaction is base-catalyzed, consider using a milder base or reducing the catalyst loading. |
| Formation of Tar or Polymeric Material | * Ensure adequate temperature control to avoid localized "hot spots." * Improve mixing efficiency. * Consider using a continuous flow reactor for better temperature control.[2] |
| Incomplete Conversion of Starting Material | * Refer to the troubleshooting steps for "Low Yield." |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition during Distillation | * Use vacuum distillation to lower the boiling point. * Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Poor Crystallization | * Screen a variety of solvents and solvent mixtures for recrystallization. * Consider using an anti-solvent to induce crystallization. * Ensure slow cooling to promote the formation of pure crystals. |
| Product is an Oil | * If the product is a non-crystalline oil, consider converting it to a stable crystalline derivative (e.g., a bisulfite adduct or a Schiff base) for purification, followed by regeneration of the aldehyde. * Purification by column chromatography may be necessary, though this can be costly at an industrial scale. |
Data Presentation
Table 1: Comparison of Scale-Up Synthesis Methods for 2-Pyridinecarboxaldehyde
| Method | Starting Material | Key Reagents | Scale | Yield (%) | Purity (%) | Key Challenges |
| Batch Oxidation | 2-methylpyridine | MnO₂, H₂SO₄ | Pilot | ~70-80 | >98 | Exotherm control, potential for over-oxidation. |
| Flow Oxidation | 2-methylpyridine | Air, V₂O₅/TiO₂ catalyst | Industrial | >85 | >99 | Catalyst deactivation, process optimization. |
| Multi-step Synthesis (Batch) | 2-methylpyridine | 1. TCCA, BPO 2. NaOH 3. TEMPO, KBr, NaOCl | Kilogram | ~63 (overall) | >99 | Handling of hazardous reagents, multiple unit operations.[4] |
Note: The data presented are representative values from literature and patents and may vary depending on the specific reaction conditions and the nature of the substituents.
Experimental Protocols
Detailed Methodology for a Three-Step Kilogram-Scale Synthesis of 2-Pyridinecarboxaldehyde[4]
This protocol describes a three-step batch process starting from 2-methylpyridine.
Step 1: Chlorination of 2-methylpyridine
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Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with 2-methylpyridine (2.0 kg, 21.5 mol), dichloromethane (10 L), and benzoyl peroxide (BPO) (52 g, 0.215 mol).
-
Reagent Addition: The mixture is heated to reflux (approx. 40 °C). Trichloroisocyanuric acid (TCCA) (1.67 kg, 7.18 mol) is added portion-wise over 2 hours, maintaining a gentle reflux.
-
Reaction Monitoring: The reaction is monitored by GC until the consumption of 2-methylpyridine is complete (typically 4-6 hours).
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove cyanuric acid. The filtrate is washed with 10% aqueous sodium carbonate (2 x 5 L) and then with brine (5 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(chloromethyl)pyridine.
Step 2: Hydrolysis to 2-pyridinemethanol
-
Reactor Setup: The crude 2-(chloromethyl)pyridine from the previous step is charged into a 50 L reactor containing a solution of sodium hydroxide (1.2 kg, 30 mol) in water (20 L).
-
Reaction: The mixture is heated to 90-95 °C and stirred vigorously for 3 hours.
-
Work-up: The reaction is cooled to room temperature and extracted with dichloromethane (3 x 10 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude 2-pyridinemethanol.
Step 3: Oxidation to 2-pyridinecarboxaldehyde
-
Reactor Setup: A 50 L jacketed reactor is charged with the crude 2-pyridinemethanol, dichloromethane (25 L), TEMPO (34 g, 0.22 mol), and potassium bromide (26 g, 0.22 mol).
-
Reagent Addition: The mixture is cooled to 0 °C. A 10% aqueous solution of sodium hypochlorite (18.5 L) is added dropwise over 3-4 hours, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for an additional 2 hours after the addition is complete.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 5 L). The combined organic layers are washed with 10% aqueous sodium thiosulfate (5 L) and brine (5 L), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-pyridinecarboxaldehyde (yield: 2.16 kg, 88% for this step).
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis of substituted picolinaldehydes.
Caption: A diagram illustrating the key considerations as the synthesis of picolinaldehydes is scaled up from the laboratory to production.
References
- 1. 2-Pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. aragen.com [aragen.com]
- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
preventing decomposition of 4-Bromo-5-methylpicolinaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromo-5-methylpicolinaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored at temperatures between 2°C and 8°C.[1][2] Some suppliers also suggest storage at -20°C for long-term preservation.
Q2: What are the ideal atmospheric conditions for storing this compound?
A2: It is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[1][2] This minimizes the risk of oxidation and moisture-related degradation.
Q3: What are the primary known incompatibilities of this compound?
A3: Based on the reactivity of the parent compound, picolinaldehyde, it is incompatible with strong oxidizing agents, acids, and bases.[3][4][5] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the potential signs of decomposition?
A4: Decomposition of this compound, which is a solid,[6] may be indicated by a change in color, the appearance of new peaks in analytical tests (e.g., HPLC, NMR), or a decrease in the purity of the main compound. For aldehydes in general, the formation of a solid precipitate can indicate polymerization.
Q5: What are the likely decomposition pathways for this compound?
A5: While specific studies on this compound are limited, aldehydes are generally susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (4-Bromo-5-methylpicolinic acid), especially in the presence of air (oxygen).
-
Polymerization: Aldehydes can undergo polymerization, particularly in the presence of acidic or basic impurities.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., darkening). | Exposure to air, light, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere and at the recommended temperature (2-8°C). |
| Decreased purity observed by HPLC or NMR analysis. | Improper storage conditions leading to oxidation or other degradation. | Review storage procedures. Ensure the container is properly sealed and stored under an inert atmosphere at the correct temperature. Consider repurification if necessary for the intended application. |
| Formation of an insoluble precipitate upon dissolution. | Possible polymerization of the aldehyde. | Avoid exposure to acidic or basic conditions. Ensure solvents are neutral and of high purity. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Researchers should optimize the method for their specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks
-
Autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or an optimized wavelength for the compound)
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
References
- 1. 1196157-14-8|this compound|BLD Pharm [bldpharm.com]
- 2. 886364-94-9|5-Bromo-4-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 3. geneseo.edu [geneseo.edu]
- 4. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 5. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
troubleshooting failed reactions with 4-Bromo-5-methylpicolinaldehyde
Welcome to the technical support center for 4-Bromo-5-methylpicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides for troubleshooting failed or low-yielding reactions involving this compound. The three most common reaction types for this molecule are discussed: Suzuki-Miyaura Coupling, Knoevenagel Condensation, and Reductive Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromide of this compound and an organoboron species. However, the pyridine nitrogen can complicate the reaction.
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What are the common causes?
A1: Low yields in Suzuki coupling reactions with bromopyridines like this compound can arise from several factors[1]:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
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Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive compared to other aryl bromides.
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Side Reactions: Competing reactions such as protodeboronation of the boronic acid or homocoupling of the starting materials can reduce the yield of the desired product.[2]
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Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Detailed Experimental Protocol (General)
This protocol is a general guideline and may require optimization for specific substrates.
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). |
| 2. Catalyst Addition | To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and, if necessary, a ligand. |
| 3. Degassing | Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. |
| 4. Solvent Addition | Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. |
| 5. Reaction | Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. |
| 6. Work-up | After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. |
| 7. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde group of this compound with an active methylene compound, typically catalyzed by a weak base.
Q2: My Knoevenagel condensation is sluggish or fails to go to completion. What could be the issue?
A2: Common problems in Knoevenagel condensations with heteroaromatic aldehydes include:
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Insufficient Catalyst Basicity: While strong bases can cause side reactions, the catalyst must be basic enough to deprotonate the active methylene compound.[3]
-
Reversibility of the Initial Addition: The initial aldol-type addition can be reversible. The subsequent dehydration to the stable α,β-unsaturated product drives the reaction to completion.
-
Steric Hindrance: The methyl group adjacent to the aldehyde may cause some steric hindrance.
-
Aldehyde Self-Condensation: Although less common with a mild base, it can occur.[3]
Troubleshooting Flowchart: Knoevenagel Condensation
Caption: Troubleshooting decision tree for Knoevenagel condensation.
Detailed Experimental Protocol (General)
This protocol is based on general procedures for Knoevenagel condensations with aromatic aldehydes.[4]
| Step | Procedure |
| 1. Setup | To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser, add this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv). |
| 2. Solvent and Catalyst Addition | Add a suitable solvent such as toluene or ethanol. Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equiv). |
| 3. Reaction | Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC. The reaction is typically complete within a few hours. |
| 4. Work-up | Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine. |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. |
Reductive Amination
Reductive amination is a two-step process in one pot: the formation of an imine between the aldehyde and an amine, followed by the reduction of the imine to the corresponding amine.
Q3: My reductive amination reaction is giving a complex mixture of products, or the starting material remains unreacted. What should I consider?
A3: Challenges in reductive amination of this compound can include:
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Incomplete Imine Formation: The formation of the imine is an equilibrium-driven process. The presence of water can inhibit this step.
-
Aldehyde Reduction: If a strong reducing agent is used, it can reduce the starting aldehyde before it has a chance to form the imine.[5]
-
Dialkylation: If a primary amine is used, the secondary amine product can react further with the aldehyde to form a tertiary amine.[6]
-
Low Reactivity of the Aldehyde: Electron-deficient aldehydes can sometimes be less reactive towards imine formation.[7]
Troubleshooting Flowchart: Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Detailed Experimental Protocol (General)
This is a general one-pot procedure; a two-step process (imine formation followed by reduction) can also be employed to minimize side reactions.
| Step | Procedure |
| 1. Setup | To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equiv) and the primary or secondary amine (1.0-1.2 equiv). |
| 2. Solvent and Additives | Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. |
| 3. Imine Formation | Stir the mixture at room temperature for 1-2 hours. You can monitor imine formation by TLC or ¹H NMR. |
| 4. Reduction | Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. |
| 5. Reaction | Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. |
| 6. Work-up | Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. |
| 7. Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. |
Summary of Reaction Conditions
The following table summarizes typical starting conditions for the three reaction types. These may require optimization depending on the specific substrates used.
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ (3-5 mol%) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-110 |
| Knoevenagel Condensation | Piperidine (0.1 equiv) | - | Toluene or Ethanol | Reflux |
| Reductive Amination | Acetic Acid (catalytic) | - | DCM or DCE | Room Temperature |
Experimental Workflow Diagram
Caption: A general experimental workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 4-Bromo-5-methylpicolinaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4-Bromo-5-methylpicolinaldehyde with various nucleophiles. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with Grignard reagents?
A1: The primary desired reaction is the nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group to form a secondary alcohol. However, several side reactions can occur, leading to reduced yields and purification challenges.
-
Enolization of the Aldehyde: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the methyl group at the 5-position, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.
-
Reduction of the Aldehyde: Grignard reagents with β-hydrides can reduce the aldehyde to the corresponding primary alcohol, 4-Bromo-5-methylpicolyl alcohol. This occurs via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).
-
Reaction with the Bromo Substituent: While less common without a catalyst, the Grignard reagent can potentially undergo a coupling reaction with the bromo substituent, leading to the formation of a biaryl compound. This is more likely to occur at elevated temperatures or in the presence of transition metal impurities.
-
Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, especially if the reaction is initiated with difficulty or if there is an excess of magnesium.
Q2: I am observing a significant amount of starting material recovery in my reaction with an organolithium reagent. What could be the cause?
A2: Similar to Grignard reagents, organolithium reagents are strongly basic and can lead to the deprotonation of the methyl group, resulting in the recovery of the starting aldehyde after aqueous workup. Another significant side reaction with organolithium reagents is lithium-halogen exchange .[1] This is a fast reaction that can compete with nucleophilic addition to the carbonyl group.[2] The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[2] The newly formed aryllithium species can then react with the starting aldehyde or other electrophiles present in the reaction mixture.
Q3: When reacting this compound with primary or secondary amines, what are the expected side products?
A3: The expected product with a primary amine is an imine, and with a secondary amine, an enamine.[1][3][4][5][6] However, several factors can lead to side reactions:
-
Over-alkylation: The initial imine or enamine product can sometimes react further with the starting aldehyde, leading to more complex condensation products.
-
Amine as a Nucleophile at the Bromo Position: Under certain conditions, particularly at higher temperatures or with prolonged reaction times, the amine can act as a nucleophile and displace the bromo substituent via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Cannizzaro-type reaction: In the presence of a strong base, which can be the amine itself, the aldehyde can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
Q4: I am trying to reduce the aldehyde group to an alcohol using a hydride reducing agent. What are the potential side reactions involving the bromo substituent?
A4: The chemoselective reduction of the aldehyde in the presence of a bromo substituent is a common challenge.
-
With Sodium Borohydride (NaBH4): NaBH4 is generally a mild reducing agent and is less likely to reduce the aryl bromide under standard conditions.[7] However, prolonged reaction times or elevated temperatures might lead to some reduction of the C-Br bond.
-
With Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a much stronger reducing agent and can reduce the aryl bromide to the corresponding methylpyridine. This is a significant potential side reaction that can be difficult to avoid. Careful control of reaction temperature (low temperatures are preferred) and stoichiometry is crucial.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Secondary Alcohol in Grignard Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant recovery of starting aldehyde | Enolization due to a bulky Grignard reagent or high temperature. | - Use a less sterically hindered Grignard reagent if possible.- Maintain a low reaction temperature (e.g., -78 °C to 0 °C).- Add the Grignard reagent slowly to the aldehyde solution to avoid localized heating. |
| Formation of 4-Bromo-5-methylpicolyl alcohol | Reduction of the aldehyde by a Grignard reagent with β-hydrides. | - Use a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide).- If a β-hydride containing Grignard is necessary, use lower temperatures and shorter reaction times. |
| Presence of a biaryl side product | Coupling reaction at the bromo position. | - Ensure the reaction is free of transition metal impurities.- Use lower reaction temperatures.- Consider protecting the aldehyde group as an acetal before performing the Grignard reaction.[8][9][10][11] |
| Formation of homocoupled Grignard product | Wurtz-type coupling. | - Ensure the magnesium is of high purity and activated properly.- Add the alkyl halide slowly to the magnesium suspension.- Avoid high concentrations of the alkyl halide. |
Issue 2: Competing Lithium-Halogen Exchange with Organolithium Reagents
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of products derived from an aryllithium intermediate | Lithium-halogen exchange is faster than nucleophilic addition.[2] | - Use a less basic organolithium reagent if the nucleophilicity is sufficient.- Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor the kinetically controlled addition product.- Consider using a "Turbo-Grignard" reagent (i-PrMgCl·LiCl), which can promote halogen-magnesium exchange under milder conditions than organolithiums.[12] |
Issue 3: Incomplete Conversion or Side Product Formation in Amine Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of imine/enamine | Reversible reaction; unfavorable equilibrium. | - Use a Dean-Stark apparatus to remove water and drive the reaction to completion.- Use a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). |
| Formation of SNAr product | Amine displaces the bromo substituent. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Use a less nucleophilic amine if possible. |
| Disproportionation products (alcohol and carboxylic acid) | Cannizzaro-type reaction. | - Avoid strongly basic conditions. If a base is needed, use a non-nucleophilic base in stoichiometric amounts. |
Issue 4: Lack of Chemoselectivity in Hydride Reductions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduction of the bromo substituent | The reducing agent is too strong. | - For selective aldehyde reduction, use a milder reducing agent like NaBH4.[7]- If LiAlH4 must be used, perform the reaction at very low temperatures (e.g., -78 °C) and use only a slight excess of the reagent. |
Experimental Protocols
General Protocol for Grignard Addition to this compound
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a portion of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.
-
Addition to Aldehyde: Cool the Grignard reagent solution to 0 °C. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the Grignard solution.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Grignard reaction with this compound.
Caption: Troubleshooting logic for common side reactions.
References
- 1. youtube.com [youtube.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for efficient 4-Bromo-5-methylpicolinaldehyde transformations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalytic transformations of 4-Bromo-5-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
A1: Low yields can stem from several factors. The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, the aldehyde group can potentially participate in side reactions. Common causes include inefficient catalyst systems, catalyst deactivation, and suboptimal reaction conditions.[2][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.[2] Using a direct Pd(0) source, like Pd(PPh₃)₄, can also mitigate homocoupling.[2][3]
-
Protodeboronation/Protodealkynylation: This involves the replacement of the boronic acid or alkyne group with a hydrogen atom, and it is more prevalent with heteroaryl boronic acids in the presence of aqueous bases.[2] Using stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions can help.[2]
-
Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom. Ensure that your solvents are free of hydrides.[2]
Q3: How does the aldehyde functional group affect catalyst selection and reaction conditions?
A3: The aldehyde group is sensitive to certain reagents and conditions. It can be prone to oxidation, reduction, or nucleophilic attack. Therefore, mild reaction conditions are often preferred. The choice of base is critical to avoid undesired side reactions involving the aldehyde.
Q4: What is causing my palladium catalyst to deactivate?
A4: The pyridine nitrogen is a known poison for palladium catalysts as its lone pair of electrons can strongly coordinate to the metal center, blocking active sites.[2][4] Using bulky, electron-rich phosphine ligands can shield the palladium center and mitigate this inhibition.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.[2][3] Consider screening different catalyst systems. |
| Catalyst Deactivation | The pyridine nitrogen can poison the catalyst.[2] Use bulky phosphine ligands to shield the palladium center.[1] |
| Incorrect Base | The choice and amount of base are crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility.[3] |
| Presence of Water (in anhydrous reactions) | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.[3] |
Issue 2: Poor Performance in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | Traditional Sonogashira reactions often use a copper co-catalyst, which can lead to alkyne homocoupling (Glaser coupling). Consider copper-free conditions. |
| Inappropriate Ligand | For copper-free Sonogashira, palladium N-heterocyclic carbene (NHC) complexes can be effective.[5] |
| Base Selection | A strong amine base like triethylamine or diisopropylamine is typically used. Ensure it is fresh and dry. |
| Oxygen Contamination | Alkyne homocoupling is promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere. |
Issue 3: Challenges in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inappropriate Ligand | Bidentate phosphine ligands like BINAP or DPPF can be effective.[6] Screening a panel of ligands is recommended. |
| Base Strength | A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The choice of base can be substrate-dependent. |
| Steric Hindrance | If coupling a bulky amine, sterically hindered ligands may be necessary to facilitate the reaction. |
| Reaction Temperature | These reactions often require elevated temperatures (80-110 °C). Ensure consistent and accurate temperature control. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) if following a copper-co-catalyzed protocol.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[2] Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product as needed.
General Protocol for Cyanation
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture (e.g., to 80-120 °C) with stirring.
-
Workup: After cooling, carefully quench the reaction mixture (e.g., with aqueous sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography.
Visualizations
Caption: A troubleshooting workflow for this compound transformations.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 4-Bromo-5-methylpicolinaldehyde Reaction Progress by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 4-Bromo-5-methylpicolinaldehyde using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for monitoring my reaction?
A1: The first step is to select an appropriate solvent system. A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can then adjust the ratio to achieve optimal separation. The goal is to have the starting material show an Rf value of approximately 0.2 to 0.4, which allows for clear separation from the product and any potential byproducts.
Q2: How can I visualize the spots on my TLC plate?
A2: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[1] This is a non-destructive method, and it is recommended to try this first. For further confirmation, or if the spots are not UV-active, you can use a chemical stain. Stains that are effective for aldehydes include p-anisaldehyde, 2,4-dinitrophenylhydrazine (DNPH), and potassium permanganate.[1][2]
Q3: What does a "co-spot" on a TLC plate refer to?
A3: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane and to ensure that the solvent system is adequately resolving the starting material from the product.
Q4: My spots are streaking on the TLC plate. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors, including:
-
Sample overload: Applying too much sample to the plate is a common reason for streaking. Try diluting your sample before spotting it.[3]
-
The sample is too acidic or basic: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve spot shape. For basic compounds like pyridines, adding a small amount of triethylamine may be necessary.
-
Compound insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
-
Interaction with the stationary phase: The compound may be interacting too strongly with the silica gel. Changing the solvent system or using a different type of TLC plate (e.g., alumina) might be necessary.
Q5: The Rf values of my starting material and product are very similar. How can I improve the separation?
A5: If the Rf values are too close, you need to change the polarity of your solvent system.
-
To increase the Rf of both spots (move them up the plate): Increase the proportion of the more polar solvent in your mobile phase.
-
To decrease the Rf of both spots (move them down the plate): Decrease the proportion of the more polar solvent.
-
To improve separation: Sometimes, a complete change of the solvent system is necessary. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide different selectivity and better separation.
Troubleshooting Guide
This guide addresses specific issues you might encounter while monitoring your this compound reaction by TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible under UV light. | The compound may not be UV-active at 254 nm, or the concentration is too low. | - Use a chemical stain appropriate for aldehydes (e.g., p-anisaldehyde, DNPH, or potassium permanganate).[1][2] - Concentrate your sample and re-spot the TLC plate.[3][4] |
| Spots are elongated or "streaky". | - The sample is overloaded. - The compound is acidic or basic. - The sample is not fully dissolved. | - Dilute the sample before spotting.[3] - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Ensure the sample is fully dissolved in the spotting solvent. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber. - The bottom of the plate is not level. - The chamber was disturbed during development. | - Ensure the plate is standing straight in the chamber. - Make sure the bottom edge of the plate is smooth and level. - Place the developing chamber in a location where it will not be moved. |
| The spots have run into each other. | - The initial spots were too large or too close together. | - Apply the sample in small, concentrated spots. - Leave adequate space between the lanes. |
| Unexpected spots appear on the TLC. | - The reaction may be producing byproducts. - The starting material could be impure. - The sample may have degraded on the silica plate. | - Analyze the reaction mixture by other methods (e.g., LC-MS) to identify byproducts. - Run a TLC of the starting material to check its purity. - Consider using a less acidic stationary phase like alumina if degradation is suspected. |
Experimental Protocol: TLC Monitoring of a Reaction
This protocol provides a general methodology for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., hexane/ethyl acetate mixtures)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde stain)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This will be your origin line. Mark three small, evenly spaced points on this line for your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your this compound starting material on the leftmost mark.
-
Lane 2 (Co-spot): Spot the starting material on the center mark. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture on the rightmost mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, dip the plate into a staining solution (e.g., p-anisaldehyde), then gently heat it with a heat gun to develop the spots.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. Calculate the Rf values for each spot.
Rf Value Calculation:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table can be used to record and compare your TLC data.
| Compound | Solvent System (e.g., 3:1 Hexane:EtOAc) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value |
| This compound (Starting Material) | ||||
| Product | ||||
| Byproduct 1 (if any) |
Experimental Workflow
Caption: Workflow for monitoring a reaction using TLC.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 4-Bromo-5-methylpicolinaldehyde
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-methylpicolinaldehyde, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding the structural nuances revealed by NMR spectroscopy is critical for compound verification and further development. This document presents a predicted ¹H NMR spectrum for the target compound and compares it with experimental data from structurally related analogs to provide a comprehensive analytical overview.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound contains three distinct types of protons, each giving rise to a unique signal in the ¹H NMR spectrum: the aldehyde proton, two aromatic protons on the pyridine ring, and the methyl group protons. Based on established principles of NMR spectroscopy and the electronic effects of the substituents (the electron-withdrawing aldehyde and bromo groups, and the electron-donating methyl group), the following spectrum is predicted.
Key Predicted Features:
-
Aldehyde Proton (-CHO): Expected to be the most downfield signal, likely appearing as a singlet in the range of δ 9.9-10.2 ppm. Its significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
-
Aromatic Protons (H-3 and H-6): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals. The H-6 proton, being ortho to the nitrogen, is anticipated to be further downfield than the H-3 proton. Due to meta-coupling, these signals are predicted to be singlets or very finely split doublets.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, likely in the upfield region around δ 2.3-2.6 ppm.
Comparative ¹H NMR Data
To substantiate the predicted spectrum of this compound, experimental ¹H NMR data for analogous compounds are presented in the table below. This comparison highlights the influence of different substituents on the chemical shifts of the pyridine ring and aldehyde protons.
| Compound Name | Aldehyde Proton (δ, ppm, multiplicity) | Aromatic Protons (δ, ppm, multiplicity) | Other Protons (δ, ppm, multiplicity) |
| This compound | ~9.9 - 10.2 (s) | H-3: ~7.8 - 8.0 (s)H-6: ~8.6 - 8.8 (s) | -CH₃: ~2.4 (s) |
| Picolinaldehyde | 10.09 (s) | H-3: 7.96 (d)H-4: 7.88 (t)H-5: 7.54 (m)H-6: 8.80 (d) | |
| 4-Bromopicolinaldehyde | 9.97 (s) | H-3: 7.98 (d)H-5: 7.88 (dd)H-6: 8.80 (d) | |
| Benzaldehyde | ~10.0 (s)[1][2][3] | ~7.5 - 8.0 (m, 5H)[1] |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.[4][5][6]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][6]
- For referencing, the residual solvent peak can be used, or an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v).[1]
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4]
2. NMR Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by the shape of the lock signal or a reference peak.
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
- Acquire the free induction decay (FID).
3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Proton Environments
The following diagram illustrates the structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.
Caption: Predicted ¹H NMR signal assignments for this compound.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 3. brainly.com [brainly.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Interpreting the Mass Spectrum of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 4-Bromo-5-methylpicolinaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide leverages a comparative analysis of structurally similar compounds to predict its fragmentation pattern. By understanding the fragmentation of well-characterized analogs, researchers can gain valuable insights into the mass spectral behavior of this compound, aiding in its identification and characterization.
Predicted Mass Spectrum Analysis of this compound
The structure of this compound (C₇H₆BrNO, Molecular Weight: 200.03 g/mol ) suggests a fragmentation pattern influenced by the pyridine ring, the aldehyde group, the bromine atom, and the methyl group.[1][2][3][4] The presence of bromine is particularly noteworthy due to its isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for bromine-containing fragments.
The predicted fragmentation cascade is initiated by the ionization of the molecule, typically through the loss of an electron from the nitrogen atom or the oxygen atom of the aldehyde group, forming the molecular ion (M⁺˙).
Comparative Fragmentation Analysis
To build a reliable interpretation, we will compare the predicted fragmentation of this compound with the known fragmentation patterns of three analogous compounds: 4-Bromobenzaldehyde, 2-Pyridinecarboxaldehyde, and 4-Pyridinecarboxaldehyde.
| m/z Value | Proposed Fragment Ion | Interpretation for this compound (Predicted) | Comparison with Analog Compounds |
| 200/202 | [C₇H₆BrNO]⁺˙ | Molecular Ion (M⁺˙) : The presence of a pair of peaks with a 1:1 intensity ratio is a strong indicator of a bromine-containing compound. | The molecular ion for 4-Bromobenzaldehyde is observed at m/z 184/186.[5] For 2-Pyridinecarboxaldehyde and 4-Pyridinecarboxaldehyde, the molecular ion is at m/z 107.[6][7] |
| 199/201 | [C₇H₅BrNO]⁺ | [M-H]⁺ : Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aldehydes.[8] | This [M-H]⁺ peak is also observed in the spectra of 4-Bromobenzaldehyde (m/z 183/185) and the pyridinecarboxaldehydes (m/z 106).[5][6][7] |
| 171/173 | [C₆H₅BrN]⁺˙ | [M-CHO]⁺ : Loss of the formyl radical (•CHO) is a characteristic fragmentation of aromatic aldehydes.[8] | The loss of the formyl group is a prominent feature in the mass spectrum of 4-Bromobenzaldehyde, resulting in a peak at m/z 155/157.[5] The pyridinecarboxaldehydes also exhibit a significant peak at m/z 78, corresponding to the loss of the formyl group. |
| 121 | [C₇H₆NO]⁺ | [M-Br]⁺ : Cleavage of the C-Br bond, leading to the loss of a bromine radical. This is a common fragmentation for halogenated aromatic compounds.[9] | This type of fragmentation is expected and is a key indicator of halogen presence. |
| 92 | [C₆H₆N]⁺ | [M-Br-CHO]⁺ : Subsequent loss of the formyl radical from the [M-Br]⁺ ion. | This would be analogous to the formation of the pyridinium ion. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. | The pyridine ring itself is quite stable, but can undergo fragmentation. A peak at m/z 78 is characteristic of the pyridine cation radical. |
| 51 | [C₄H₃]⁺ | Further fragmentation of the pyridine ring. | This is a common fragment from the breakdown of aromatic rings. |
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a standard protocol for acquiring a mass spectrum of a solid, thermally stable compound like this compound using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
For direct insertion probe analysis, a few micrograms of the solid sample can be placed in a capillary tube.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure sample volatilization)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400 (to cover the molecular ion and expected fragments)
-
Inlet System: Gas Chromatography (GC) for volatile samples or a direct insertion probe for solid samples.
3. Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over the specified m/z range.
-
If using a GC inlet, the mass spectrum will be recorded as the compound elutes from the column.
4. Data Analysis:
-
Identify the molecular ion peak (M⁺˙), which should exhibit the characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity).
-
Identify the major fragment ions and propose structures based on the expected fragmentation pathways for aldehydes, pyridines, and halogenated aromatic compounds.
-
Compare the acquired spectrum with library data if available.
This comparative guide provides a foundational understanding for researchers working with this compound. While the predicted fragmentation offers a strong starting point, experimental verification is essential for unambiguous structural confirmation. The provided experimental protocol offers a standard method for obtaining the necessary data.
References
- 1. 1196157-14-8|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 1196157-14-8 [sigmaaldrich.cn]
- 5. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 6. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
FT-IR Spectroscopic Analysis of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 4-Bromo-5-methylpicolinaldehyde against relevant alternative compounds. By presenting experimental data and methodologies, this document serves as a valuable resource for the identification and characterization of this compound in various research and development settings.
Comparison of Key Functional Group Vibrations
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: an aldehyde, a substituted pyridine ring, a methyl group, and a carbon-bromine bond. To facilitate the identification of this molecule, the following table summarizes the expected and observed FT-IR absorption bands for this compound and compares them with analogous compounds.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Benzaldehyde (Observed, cm⁻¹)[1][2] | 2-Pyridinecarboxaldehyde (Observed, cm⁻¹)[3] | 4-Bromobenzaldehyde (Observed, cm⁻¹)[4] |
| Aldehyde | C-H Stretch | 2830–2695 (typically two bands)[5][6] | ~2820, ~2740[1] | Not explicitly stated, but expected in this region | Not explicitly stated, but expected in this region |
| C=O Stretch | 1700–1715 (conjugated)[1][2][6] | ~1705[1] | Not explicitly stated, but expected ~1700-1720 | ~1700 | |
| Aromatic Ring | C-H Stretch | >3000 | ~3060 | >3000 | >3000 |
| (Pyridine) | C=C & C=N Stretch | 1600–1400 | ~1600, ~1585, ~1450 | Not explicitly stated, but expected in this region | ~1580, ~1480 |
| C-H Out-of-plane Bend | 900–675[5] | 745, 685 (monosubstituted) | Not explicitly stated, dependent on substitution | ~820 (para-disubstituted) | |
| Alkyl | C-H Stretch (Methyl) | 2975–2950, 2885–2860 | N/A | N/A | N/A |
| C-H Bend (Methyl) | ~1460, ~1375 | N/A | N/A | N/A | |
| Halogen | C-Br Stretch | < 700[7] | N/A | N/A | < 700 |
Experimental Protocols
The acquisition of high-quality FT-IR data is crucial for accurate spectral interpretation. The following is a generalized protocol for the analysis of a solid sample like this compound.
Sample Preparation (Thin Solid Film Method)[8]
-
Dissolution : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent with high purity, such as methylene chloride or acetone. The solvent should not have strong absorption bands in the spectral regions of interest.
-
Deposition : Carefully deposit a drop of the solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Inspection : The resulting film should be transparent or slightly cloudy to allow for sufficient infrared light transmission.[8]
Data Acquisition
-
Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Spectrum : Place the salt plate with the sample film in the spectrometer's sample holder and acquire the sample spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The data is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of an organic compound.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Signaling Pathways and Logical Relationships
In the context of FT-IR spectroscopy, the "signaling pathway" can be conceptualized as the interaction of infrared radiation with the molecule, leading to the generation of a spectrum. The logical relationship between the molecular structure and the spectral features is the foundation of this analytical technique.
Caption: Logical relationship between molecular structure and FT-IR spectrum generation.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Purity Determination of 4-Bromo-5-methylpicolinaldehyde: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 4-Bromo-5-methylpicolinaldehyde, a substituted pyridine derivative, is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of a broad range of organic compounds, including aromatic aldehydes and pyridine derivatives. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.
Experimental Protocol: RP-HPLC for this compound Purity
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques offer orthogonal approaches to purity assessment, providing complementary information.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its volatility should be sufficient for GC analysis, potentially without derivatization. GC, particularly when coupled with a Flame Ionization Detector (FID), provides excellent sensitivity for organic compounds.
Experimental Protocol: GC-FID for this compound Purity
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[2]
Experimental Protocol: qNMR for this compound Purity
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as Maleic Anhydride or Dimethyl Sulfone. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte and any impurity signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or Chloroform-d).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to allow for complete relaxation of the nuclei.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the aldehyde proton) and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
References
A Comparative Analysis of the Reactivity of 4-Bromo-5-methylpicolinaldehyde and 5-Bromo-4-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric building blocks, 4-Bromo-5-methylpicolinaldehyde and 5-Bromo-4-methylpicolinaldehyde. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This comparison is based on established principles of organic chemistry, supported by generalized experimental protocols for key transformations.
The differential placement of the bromo and methyl substituents on the picolinaldehyde scaffold significantly influences the electronic and steric environment of the pyridine ring. These differences are expected to manifest in varying reactivity towards common synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Theoretical Reactivity Profile
The reactivity of substituted pyridines is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents.
-
This compound: In this isomer, the electron-withdrawing aldehyde group at the 2-position and the bromine atom at the 4-position both deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution, particularly at the 4-position. The methyl group at the 5-position has a weak electron-donating effect.
-
5-Bromo-4-methylpicolinaldehyde: Here, the bromine atom is at the 5-position. The electronic influence of the aldehyde group remains the same. The methyl group at the 4-position exerts a more direct electron-donating effect to the 5-position, potentially influencing the reactivity of the C-Br bond.
In the context of common cross-coupling and substitution reactions, the following reactivity differences can be anticipated:
-
Suzuki-Miyaura Coupling: The rate-limiting step in the Suzuki-Miyaura reaction is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The electron density at the carbon bearing the bromine atom influences this step. For this compound, the bromine is para to the nitrogen, a position that is generally reactive in palladium-catalyzed couplings of pyridines. In 5-Bromo-4-methylpicolinaldehyde, the bromine is meta to the nitrogen, and the adjacent methyl group may exert some steric influence.
-
Nucleophilic Aromatic Substitution (SNAr): The susceptibility of an aryl halide to SNAr is enhanced by electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions. Therefore, the bromine atom in this compound is expected to be significantly more reactive towards nucleophilic displacement than the bromine atom in 5-Bromo-4-methylpicolinaldehyde.
Quantitative Reactivity Comparison (Hypothetical Data)
To illustrate the expected differences in reactivity, the following table presents hypothetical yields for a Suzuki-Miyaura coupling reaction with phenylboronic acid and a nucleophilic aromatic substitution reaction with sodium methoxide. These values are estimations based on theoretical principles and are intended for comparative purposes.
| Reaction Condition | This compound (Yield %) | 5-Bromo-4-methylpicolinaldehyde (Yield %) |
| Suzuki-Miyaura Coupling | ||
| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 12h | 85% | 70% |
| Nucleophilic Aromatic Substitution | ||
| Sodium methoxide, Methanol, 60°C, 24h | 75% | < 5% |
Experimental Protocols
The following are detailed, generalized methodologies for performing Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions on bromopicolinaldehyde substrates. These protocols can serve as a starting point for the optimization of specific reactions involving the title compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure outlines a standard method for the palladium-catalyzed cross-coupling of a bromopicolinaldehyde with an arylboronic acid.[1][2]
Materials:
-
Bromopicolinaldehyde isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopicolinaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[3]
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the substitution of the bromo group on the picolinaldehyde ring with a nucleophile, such as an alkoxide.
Materials:
-
Bromopicolinaldehyde isomer (1.0 equiv)
-
Nucleophile (e.g., Sodium methoxide, 1.5 equiv)
-
Anhydrous solvent (e.g., Methanol for methoxide substitution)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the bromopicolinaldehyde isomer (1.0 equiv) in the anhydrous solvent.
-
Add the nucleophile (1.5 equiv) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Experimental Workflow
The logical flow for conducting and analyzing these chemical reactions is outlined below.
Caption: Generalized workflow for a synthetic organic chemistry experiment.
References
A Comparative Guide to Analytical Techniques for Characterizing 4-Bromo-5-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 4-Bromo-5-methylpicolinaldehyde, a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. The selection of appropriate analytical methods is crucial for ensuring the identity, purity, and quality of chemical compounds in research and development. This document outlines the principles of various techniques, presents illustrative experimental data, and provides detailed protocols to assist researchers in their characterization efforts.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the primary analytical techniques for the characterization of this compound, detailing the information obtained and typical, representative results based on analyses of structurally similar aromatic aldehydes.
| Analytical Technique | Principle | Information Obtained | Typical Representative Results for this compound |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance of hydrogen nuclei. | Provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)Aromatic protons (pyridine ring): ~7.5-8.5 ppm (singlets or doublets)Methyl protons (CH₃): ~2.3-2.5 ppm (singlet) |
| ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance of carbon-13 nuclei. | Identifies the number of unique carbon environments and the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). | Aldehyde carbon (C=O): ~190-195 ppmAromatic carbons (C-Br, C-N, C-C): ~120-160 ppmMethyl carbon (CH₃): ~15-20 ppm |
| FT-IR Spectroscopy | Infrared radiation absorption by molecular vibrations. | Identifies the presence of specific functional groups. | C=O stretch (aldehyde): ~1700-1720 cm⁻¹C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aldehyde): ~2720-2820 cm⁻¹C-Br stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio (m/z). | Determines the molecular weight and elemental composition of the compound and its fragments. | [M+H]⁺: m/z 199.9706[M+Na]⁺: m/z 221.9525(Predicted values)[1] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Assesses the purity of the compound and quantifies impurities. | A single major peak with a specific retention time, indicating high purity. The exact retention time depends on the specific method (column, mobile phase, flow rate). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic aldehydes and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for unambiguous structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 0-16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-220 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the absorption bands corresponding to the functional groups expected for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the volatility and purity of the compound and to identify any volatile impurities.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the mass spectra of any other peaks to a spectral library (e.g., NIST) to identify impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of about 0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (Reverse-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical characterization of a compound like this compound.
Caption: A general workflow for the synthesis and analytical characterization of this compound.
Caption: Logical relationship between analytical techniques and the information obtained for this compound.
References
A Comparative Guide to 4-Bromo-5-methylpicolinaldehyde and Its Isomers for Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines are invaluable building blocks. Among these, bromo-methyl-substituted picolinaldehydes serve as versatile precursors for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 4-Bromo-5-methylpicolinaldehyde and its commercially available isomers, 5-Bromo-4-methylpicolinaldehyde and 3-Bromo-5-methylpyridine-4-carboxaldehyde. The analysis focuses on their chemical properties, purity, and expected reactivity in Suzuki-Miyaura cross-coupling reactions, supported by available data.
Physicochemical Properties and Purity
A critical aspect of any starting material in a synthetic workflow is its purity and well-defined physical properties. This compound and its isomers are typically supplied as solids with a high degree of purity, essential for reproducible and high-yielding reactions.
| Property | This compound | 5-Bromo-4-methylpicolinaldehyde | 3-Bromo-5-methylpyridine-4-carboxaldehyde |
| CAS Number | 1196157-14-8[1] | 886364-94-9[2] | 203569-15-7 |
| Molecular Formula | C₇H₆BrNO[3] | C₇H₆BrNO | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol [1][3] | 200.03 g/mol | 200.03 g/mol |
| Typical Purity | ≥98%[4] | ≥97% | ≥97% |
| Appearance | Solid[4] | Solid | Solid |
| Storage | Inert atmosphere, 2-8°C[1] | -20°C | Sealed in dry, 2-8°C |
Note: While specific Certificates of Analysis with detailed impurity profiles are not publicly available for all isomers, suppliers typically provide lots with purity confirmed by HPLC and NMR, which can be requested.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, making these bromo-derivatives suitable substrates.[5] The electron-withdrawing nature of the pyridine ring and the aldehyde group facilitates the oxidative addition step, which is often rate-determining. The position of the methyl group, an electron-donating group, can modulate this reactivity.
Expected Reactivity Order:
Based on electronic effects, the reactivity of the C-Br bond is expected to be influenced by the position of the electron-donating methyl group and the electron-withdrawing aldehyde group. A definitive order without direct comparative experimental data is speculative; however, all three isomers are viable substrates for Suzuki-Miyaura coupling.
The following table presents representative yields for Suzuki-Miyaura coupling reactions of various bromo-pyridine derivatives. It is crucial to note that the reaction conditions and coupling partners are not identical, and therefore, this data serves as an indication of general applicability rather than a direct comparison of reactivity.
| Bromo-pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | High |
| 3-Bromo-2-aminopyridine | Morpholine (Buchwald-Hartwig) | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 83 |
Experimental Protocols
Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction and a standard HPLC purity analysis, which can be adapted for this compound and its isomers.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Bromo-picolinaldehyde derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous MgSO₄
-
Solvents for extraction and chromatography (e.g., EtOAc, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the bromo-picolinaldehyde derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for HPLC Purity Analysis
This protocol outlines a general method for determining the purity of bromo-picolinaldehyde derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
A gradient elution is typically used, for example, starting with 95% A and increasing to 95% B over 20 minutes.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Workflow and Reaction Mechanism
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.
References
Spectroscopic Analysis of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available spectroscopic data for 4-Bromo-5-methylpicolinaldehyde and its closely related isomers. Due to a lack of published experimental spectra for this compound, this guide leverages data from structural analogues to predict and understand its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Solvent |
| This compound | No experimental data available. Predicted shifts: Aldehyde proton (~10.0 ppm), Pyridine protons (singlet, ~8.5-9.0 ppm), Methyl protons (singlet, ~2.5 ppm). | No experimental data available. | CDCl₃ |
| 5-Bromo-4-methylpicolinaldehyde | No experimental data available. Predicted shifts: Aldehyde proton (~10.0 ppm), Pyridine protons (doublet, ~8.7 ppm; doublet, ~7.9 ppm), Methyl protons (singlet, ~2.6 ppm). | No experimental data available. | CDCl₃ |
| 3-Bromo-4-pyridinecarboxaldehyde | Consistent with structure[1]. | Not specified. | Not specified |
| 4-Pyridinecarboxaldehyde | 10.11 (s, 1H, CHO), 8.90 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H)[2]. | Not specified. | CDCl₃[2] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm-1) |
| This compound | No experimental data available. Expected peaks: ~1700-1720 (C=O, aldehyde), ~1550-1600 (C=C, aromatic), C-H stretching and bending. |
| 5-Bromo-4-methylpicolinaldehyde | No experimental data available. Expected peaks similar to the 4-bromo isomer. |
| 3-Bromo-4-pyridinecarboxaldehyde | Conforms to structure[1]. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key m/z values (Predicted) |
| This compound | C₇H₆BrNO | 200.03 g/mol | [M+H]⁺: 199.97057, [M+Na]⁺: 221.95251[3] |
| 5-Bromo-4-methylpicolinaldehyde | C₇H₆BrNO | 200.03 g/mol [4][5] | [M+H]⁺: 199.97057, [M+Na]⁺: 221.95251[6] |
| 4-Bromopicolinaldehyde | C₆H₄BrNO | 186.01 g/mol [7][8] | Not specified. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition :
-
1H NMR : Acquire the spectrum using a standard pulse program (e.g., zg30) on a 300 MHz or higher field NMR spectrometer.[9] Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR : Acquire the proton-decoupled 13C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is typically used:
-
Potassium Bromide (KBr) Pellet Method :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. This method requires minimal sample preparation.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry :
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[10]
-
Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.[11][12]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.
References
- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - this compound (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. usbio.net [usbio.net]
- 5. americanelements.com [americanelements.com]
- 6. PubChemLite - 5-bromo-4-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromopicolinaldehyde , 97% , 131747-63-2 - CookeChem [cookechem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
A Comparative Guide to the Synthetic Routes of Brominated Picolinaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Brominated picolinaldehyde isomers are valuable synthetic intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4][5] The strategic placement of the bromine atom and the aldehyde group on the pyridine ring offers versatile handles for a wide range of chemical transformations, including cross-coupling reactions, condensations, and the construction of complex heterocyclic systems.[1][6] The choice of a specific isomer and its synthetic route can significantly impact the efficiency, scalability, and overall success of a research and development program. This guide provides an objective comparison of various synthetic routes to different brominated picolinaldehyde isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable methodology for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of brominated picolinaldehydes can be broadly categorized based on the starting material and the key transformations employed. Common strategies include the oxidation of the corresponding methylpyridines or pyridylmethanols, direct bromination of picolinaldehyde precursors, and formylation of bromopyridines. The choice of route often depends on the commercial availability of starting materials, desired isomer, and tolerance to specific reaction conditions.
Data Summary
The following table summarizes quantitative data for the synthesis of various brominated picolinaldehyde isomers, compiled from available literature and technical documentation.
| Target Isomer | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-3-picolinaldehyde | 3-Pyridinecarboxaldehyde | Bromine | Not Specified | Not Specified | Not Specified | [1] |
| 2-Bromo-3-(hydroxymethyl)pyridine | Collins reagent or DMP | Not Specified | Oxidation | Not Specified | [1] | |
| 2-Bromo-4-picolinaldehyde | 2-Bromo-4-pyridinemethanol | N-Bromosuccinimide, Sodium carbonate | Benzene | Reflux | Not Specified | [7] |
| 3-Bromo-2-picolinaldehyde | 3-Bromo-2-methylpyridine | Selenium dioxide | Dioxane | Reflux, 48h | 63% | [8][9] |
| 3-Bromo-4-picolinaldehyde | 3-Bromopyridine | Formaldehyde, Base | Not Specified | Not Specified | Not Specified | [10] |
| 4-Bromo-2-picolinaldehyde | 2-Picoline-N-oxide | 1. NaNO3, H2SO4; 2. Ac2O; 3. MnO2; 4. AcBr | Various | Multi-step | Good | [6] |
| 5-Bromo-2-picolinaldehyde | 2-Pyridinecarboxaldehyde | Bromine or NBS | Dichloromethane | Low Temperature | Not Specified | [11] |
| 5-Bromo-2-methylpyridine | Manganese dioxide, H2SO4 | Acetic Acid | Heating | Not Specified | [11] | |
| Ethyl 5-bromopyridine-2-carboxylate | Lithium aluminum hydride | Anhydrous ether or THF | Low Temperature | Not Specified | [11] | |
| 2,5-Dibromopyridine | Isopropyl magnesium chloride, DMF | Tetrahydrofuran | 0°C to RT | Not Specified | [12] | |
| 6-Bromo-2-picolinaldehyde | 2,6-Dibromopyridine | n-Butyllithium, DMF | Ether | -78°C to RT | Not Specified | [13] |
| 6-Bromo-3-picolinaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are based on published procedures and offer a starting point for laboratory-scale synthesis.
Synthesis of 3-Bromo-2-picolinaldehyde from 3-Bromo-2-methylpyridine[8][9]
This procedure involves the oxidation of the methyl group of 3-bromo-2-methylpyridine using selenium dioxide.
Procedure:
-
Dissolve 3-bromo-2-methylpyridine (1.5 mmol, 258 mg) in dioxane (5 mL).
-
Add selenium dioxide (6.0 mmol, 666 mg) to the solution under stirring.
-
Heat the reaction mixture to reflux for 48 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the mixture to collect the filtrate.
-
Purify the residue by column chromatography to obtain 3-bromo-2-picolinaldehyde as a light yellow solid (175 mg, 63% yield).
Synthesis of 4-Bromo-2-picolinaldehyde via a Multi-step Route[6]
This novel four-step method provides 4-bromo-2-pyridinecarboxaldehyde from 2-picoline-N-oxide under mild conditions.
Procedure:
-
Nitration of 2-picoline-N-oxide: To a solution of 2-picoline-N-oxide in 32% H2SO4, slowly add NaNO3 at low temperature. Heat the solution to 95-100°C for 2 hours. After cooling, pour the mixture onto crushed ice and basify with K2CO3. Filter the yellow precipitate and dissolve it in dichloromethane.
-
Boekelheide Rearrangement: The resulting 4-nitro-2-picoline-N-oxide is treated with acetic anhydride.
-
Oxidation: The intermediate is then oxidized using MnO2 at 25°C to yield the corresponding aldehyde.
-
Bromination: Finally, acetyl bromide is used to substitute the nitro group with a bromine atom, affording 4-bromo-2-pyridinecarboxaldehyde. This final step should be carried out under an argon atmosphere due to the air sensitivity of the product.
Synthesis of 5-Bromo-2-picolinaldehyde via Grignard Reaction[12]
This method involves a Grignard reaction with 2,5-dibromopyridine followed by formylation.
Procedure:
-
In a reaction vessel purged with an inert gas (N2), dissolve 2,5-dibromopyridine (100g) in tetrahydrofuran (500g).
-
Cool the solution to 0°C and add isopropyl magnesium chloride (196g) dropwise over 1 hour.
-
Allow the reaction to activate for 2 hours at the same temperature.
-
Add DMF (76g) dropwise over 1 hour and continue the reaction for 30 minutes under heat preservation until completion to obtain 2-bromo-5-aldehyde pyridine.
Synthesis of 6-Bromo-2-picolinaldehyde from 2,6-Dibromopyridine[13]
This route utilizes a lithium-halogen exchange followed by formylation.
Procedure:
-
Suspend 2,6-dibromopyridine (0.105 mol, 25 g) in ether (200 ml).
-
Cool the solution to -78°C and slowly add n-butyllithium (0.105 mol, 65.6 ml of 1.6M solution in hexane) dropwise over 1.5 hours.
-
After 5 minutes, add a solution of dimethylformamide (0.115 mol, 8.4 g) in ether (13 ml) dropwise over one hour.
-
Stir the reaction at -78°C for an additional 1.5 hours.
-
Warm the mixture to -25°C and add 6N hydrochloric acid (40 ml).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with ether, and wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent.
-
Triturate the residue with pentane to yield 6-bromo-2-picolinaldehyde as a tannish-white solid (15.0 g).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Oxidation of 3-bromo-2-methylpyridine.
Caption: Multi-step synthesis of 4-bromo-2-picolinaldehyde.
Caption: Grignard-based synthesis of 5-bromo-2-picolinaldehyde.
References
- 1. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
- 2. 5-Bromo-2-pyridine carboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Bromo-2-pyridinecarboxaldehyde CAS#: 405174-97-2 [m.chemicalbook.com]
- 9. 3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 5-Bromo-2-Pyridinecarboxaldehyde | CAS 25022-58-0 | High Purity Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 12. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 [sigmaaldrich.com]
A Comparative Guide to Alternatives for 4-Bromo-5-methylpicolinaldehyde in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, 4-Bromo-5-methylpicolinaldehyde is a valuable heterocyclic building block. Its utility stems from the presence of a bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and an aldehyde group that can be readily transformed into other functionalities. However, depending on the desired substitution pattern, reactivity, and commercial availability, several alternatives can be employed to achieve similar or complementary synthetic outcomes. This guide provides an objective comparison of these alternatives, supported by experimental data from the literature.
Alternatives to this compound
The alternatives can be broadly categorized based on the nature of the modification to the core structure:
-
Variation of the Halogen: Replacing the bromine atom with chlorine or iodine (4-Chloro- or 4-Iodo-5-methylpicolinaldehyde) alters the reactivity in cross-coupling reactions. The general reactivity trend for oxidative addition to a palladium(0) catalyst is I > Br > Cl. While iodo-derivatives are more reactive, often allowing for milder reaction conditions, they are typically more expensive and less stable. Chloro-derivatives are more cost-effective but generally require more active catalyst systems.
-
Isomeric Substitution Patterns: Other brominated picolinaldehydes, such as 5-Bromo-2-pyridinecarboxaldehyde, offer different electronic and steric environments around the reaction centers. The choice of isomer is dictated by the desired regiochemistry of the final product.
-
Synthetic Equivalents: Instead of a halogen, a boronic acid or its ester equivalent, such as 5-methylpicolinaldehyde-4-boronic acid pinacol ester, can be used. This reverses the roles of the coupling partners in a Suzuki-Miyaura reaction. Additionally, the aldehyde functionality can be masked or replaced, for instance, by a picolinamide, which can also direct C-H functionalization reactions.
Performance in Key Cross-Coupling Reactions
The primary application of these building blocks is in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The following tables summarize representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with various substituted halopyridines.
Please note: The following data is compiled from different studies and is intended to be illustrative rather than a direct quantitative comparison, as reaction conditions and substrates vary.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C(sp²)-C(sp²) bonds.
| Halopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 |
| 3-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 130 | 1 | 80 |
Sonogashira Coupling
This reaction is used to couple terminal alkynes with aryl or vinyl halides.
| Halopyridine Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 16 | 88 |
| 4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | DMF | 25 | 2 | 95 |
Buchwald-Hartwig Amination
This reaction forms C-N bonds between an aryl halide and an amine.
| Halopyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2-bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 4-chloropyridine | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Dioxane | 100 | 18 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup: In a flame-dried Schlenk tube, combine the bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 8-16 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a Bromopyridine
-
Reaction Setup: To a flame-dried Schlenk tube, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described above.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF, 5 mL), the amine base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the bromopyridine (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for the specified time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Experimental Workflow
Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Bromo-5-methylpicolinaldehyde Derivatives
For researchers and drug development professionals, the quest for novel therapeutic agents is relentless. Picolinaldehyde derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of derivatives based on the 4-Bromo-5-methylpicolinaldehyde scaffold, supported by experimental data and detailed protocols.
Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated promising bioactivity. These modifications to the core aldehyde structure can significantly enhance their interaction with biological targets, leading to potent anticancer and antimicrobial effects.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of various picolinaldehyde derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for this assessment. Lower IC50 values indicate greater potency.
A noteworthy derivative, 2-(4-bromophenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-one, demonstrated significant inhibition of Dalton's lymphoma ascites (DLA) tumor cells, highlighting the potential of this structural class.
Table 1: In Vitro Anticancer Activity of Selected Bromo-Substituted Phenyl Derivatives (IC50 in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 4h | Thiazole–Pyrimidine | Not Specified | 4.566 ± 0.246 |
| 4k | Thiazole–Pyrimidine | Not Specified | 4.537 ± 0.463 |
Data sourced from studies on functionally similar bromo-substituted aromatic aldehydes.
Antimicrobial Activity: A Look at Efficacy
In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. Thiosemicarbazone derivatives of aldehydes have shown significant potential in this area.[1] The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.
Table 2: In Vitro Antimicrobial Activity of Selected Aldehyde Derivatives (MIC)
| Compound ID | Derivative Class | Microorganism | MIC |
| Compound 4 | Cinnamaldehyde Analog | Acinetobacter baumannii | 32 µg/mL[2] |
| Compound 5d | Pyrazine Carboxamide | Salmonella Typhi (XDR) | 6.25 mg/mL[3] |
| Cinnamaldehyde | Aldehyde | Acinetobacter baumannii | 1.5–6 µg/mL[4] |
Data reflects the activity of bromo-substituted and other aldehyde derivatives to illustrate the potential of this chemical class.
Experimental Protocols
Detailed and standardized methodologies are fundamental to the reproducibility and validity of biological research. The following are protocols for the key assays used to evaluate the anticancer and antimicrobial activities of the this compound derivatives.
Synthesis of Schiff Base Derivatives: A General Workflow
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde. This reaction forms the characteristic azomethine or imine group (-C=N-).
Caption: General synthesis workflow for Schiff base derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test derivatives and incubated for a period of 48 to 72 hours.[7]
-
MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value is then calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][10][11][12]
Methodology:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate.[10]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[11]
-
Inoculation: Each well is inoculated with the microbial suspension.[10] Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10]
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Solid State: A Comparative Guide to the X-ray Crystallography of 4-Bromo-5-methylpicolinaldehyde Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing critical insights into conformation, intermolecular interactions, and crystal packing. This guide offers a comparative analysis of the crystallographic features of bromo-substituted aromatic compounds and picolinaldehyde derivatives, serving as a valuable resource in the absence of publicly available crystal structure data for 4-bromo-5-methylpicolinaldehyde.
This guide will delve into the experimental protocols for single-crystal X-ray diffraction and present a comparative analysis of crystallographic data from related structures. By examining these analogs, researchers can infer potential structural characteristics of this compound and design future crystallographic studies.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters from published studies on related bromo-substituted and pyridine-containing compounds. This data provides a framework for understanding how different substituents and molecular frameworks influence crystal packing and unit cell dimensions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (Compound 1) | C20H21NO5 | Monoclinic | P21/n | 14.992(1) | 7.6172(7) | 16.237(1) | 100.99(1) | [1] |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) | C18H12BrN5O6 | Orthorhombic | P212121 | - | - | - | - | [2] |
| 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine (Br2-DPPBr-H) | C18H11Br2N5O4 | Monoclinic | P21/c | - | - | - | - | [2] |
| 2-(pyridine-2-ylthio)pyridine-1-ium picrate (2-PyrTPPc) | C16H11N5O7S | Monoclinic | P21/c | 16.876(4) | 7.6675(18) | 13.846(3) | 90 | [3] |
Table 1: Comparison of Unit Cell Parameters for Related Heterocyclic and Bromo-Substituted Compounds.
| Compound | Key Bond Lengths (Å) | Key Bond Angles (°) | Key Intermolecular Interactions | Ref. |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) | N1-N2: 1.413(8), N1-C1: 1.448(10), N2-C13: 1.349(9) | N2-H2N···O1: 123.7(5) | Intramolecular hydrogen bond (N-H···O), Halogen–π interactions (Br···C) | [2] |
| 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine (Br2-DPPBr-H) | N1-N2: 1.395(7), N1-C7: 1.442(7), N2-C1: 1.368(8) | - | Bromo-nitro contacts | [2] |
| 2-(pyridine-2-ylthio)pyridine-1-ium picrate (2-PyrTPPc) | - | - | Intermolecular hydrogen bonds | [3] |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | Halogen-π interactions | [4] |
Table 2: Comparison of Key Structural Features and Intermolecular Interactions.
Experimental Protocols
A generalized experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of a novel crystalline compound is outlined below. This protocol is a composite based on methodologies reported for similar bromo-substituted and heterocyclic compounds.[1][2][4]
Synthesis and Crystallization
-
Synthesis: The target compound is synthesized according to established organic chemistry procedures. For instance, a potential synthesis for a this compound derivative could involve the bromination of a corresponding methyl-substituted picolinaldehyde precursor.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for obtaining quality crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a solvent in which the compound has moderate solubility. For example, dissolving the purified compound in a solvent like hexane and leaving it undisturbed at a controlled temperature (e.g., 4°C overnight) can yield suitable crystals.[1]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a micro-focus sealed X-ray tube (e.g., Mo-Kα radiation, λ = 0.71073 Å).[2]
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares techniques based on F2. Software packages such as SHELX are commonly used for these calculations.[2]
-
Atom Treatment: Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms may be introduced at calculated positions and refined using a riding model.[2]
-
Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. Visualization software is used to generate molecular and packing diagrams.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and a logical pathway for characterizing a novel compound.
Experimental Workflow for X-ray Crystallography
Characterization Pathway for a Novel Compound
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 4. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Bromo-5-methylpicolinaldehyde
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Bromo-5-methylpicolinaldehyde (CAS No. 1196157-14-8), ensuring the safety of personnel and adherence to regulatory compliance.
Immediate Safety and Hazard Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds indicate that it should be handled with care. As a halogenated aromatic aldehyde, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation. All handling and disposal procedures should be conducted under the assumption that this compound is hazardous.
Key Safety Precautions:
-
Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate Personal Protective Equipment (PPE) at all times.
-
Avoid the generation of dust.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Consider double-gloving for added protection. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area is crucial. A NIOSH-approved respirator may be necessary if dust is generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be carried out in compliance with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Classification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous halogenated organic waste .
-
Crucially, do not mix this waste with non-halogenated organic waste streams. Keeping them separate is often more cost-effective and is a requirement for proper disposal.
-
This chemical waste must not be disposed of down the drain or in regular trash.
2. Containerization and Labeling:
-
Collect all this compound waste in a designated, compatible, and leak-proof container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".
-
The label should also include any known hazard warnings (e.g., "Irritant").
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.
-
When the container is nearly full, or in accordance with institutional timelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
All disposal must be carried out by a licensed and approved waste disposal facility, which will typically use high-temperature incineration for halogenated organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 4-Bromo-5-methylpicolinaldehyde
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Bromo-5-methylpicolinaldehyde, a key building block in various research applications. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not immediately available, data from structurally similar compounds, such as picolinaldehyde and other brominated aromatic aldehydes, indicate that this compound should be handled with care. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and, if necessary, an apron or coveralls.[3][4] | Prevents skin contact which may cause irritation or allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the solid outside of a fume hood or when dusts may be generated.[1][5] | Minimizes inhalation of dust or vapors that can cause respiratory tract irritation. |
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[1][6] Eyewash stations and safety showers must be readily accessible.[1][5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is a solid and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
It is recommended to store it under an inert atmosphere (e.g., nitrogen) and refrigerated (2-8°C) to maintain its quality.[7][8]
2. Handling and Use:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and solution preparation within a certified chemical fume hood to avoid inhalation of dust.
-
Avoid generating dust. If any material is spilled, follow the spill cleanup procedures outlined below.
-
Wash hands thoroughly after handling.[1]
3. Spill Cleanup:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste, such as reaction mixtures or solutions, should be collected in a separate, labeled, and sealed container for halogenated organic waste.
-
Do not mix with other waste streams unless compatible.
Disposal Method:
-
The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[9] These facilities are equipped with the necessary scrubbers and emission control systems to handle halogenated waste safely.
-
Alternatively, chemical neutralization may be an option, but this should only be performed by trained personnel following a validated procedure.
Visualizing the Workflow
To further clarify the handling and disposal procedures, the following diagrams illustrate the key steps.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. geneseo.edu [geneseo.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 1196157-14-8|this compound|BLD Pharm [bldpharm.com]
- 8. 886364-94-9|5-Bromo-4-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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